molecular formula C18H25NO B1614319 Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone CAS No. 898775-24-1

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1614319
CAS No.: 898775-24-1
M. Wt: 271.4 g/mol
InChI Key: OOOGWHRYZIEDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGWHRYZIEDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643679
Record name Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-24-1
Record name Cyclohexyl[2-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" fundamental properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Executive Summary

This technical guide provides a comprehensive analysis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone, a complex amino ketone of interest to the scientific and drug development communities. Due to the limited volume of publicly available data specific to this molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to offer a scientifically grounded perspective. We will explore its fundamental chemical and physical properties, propose a plausible synthetic route, and discuss its potential pharmacological profile, with a focus on its likely interaction with monoamine transporters. This guide is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical methodologies for the synthesis, characterization, and potential investigation of this compound.

Chemical Identity and Physicochemical Properties

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a substituted aromatic ketone featuring a cyclohexyl group and a pyrrolidinomethyl substituent at the ortho position of the phenyl ring. The presence of a basic nitrogen atom in the pyrrolidine ring suggests that this compound will likely form acid addition salts, which may have improved solubility and stability.

Table 1: Physicochemical Properties of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

PropertyValueSource
CAS Number 898775-24-1BLD Pharm[1]
Molecular Formula C₁₈H₂₅NOBLD Pharm[1]
Molecular Weight 271.40 g/mol BLD Pharm[1]
SMILES O=C(C1CCCCC1)C2=CC=CC=C2CN3CCCC3BLD Pharm[1]
Predicted XLogP3 3.9PubChem (Calculated for isomeric structures)
Predicted pKa (Strongest Basic) 9.8 ± 0.3ChemAxon (Predicted)
Appearance Not specified (likely an oil or low-melting solid)-

Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The synthesis can be logically approached by first constructing the core cyclohexyl phenyl ketone structure with a functional group at the ortho position that can be converted to the desired pyrrolidinomethyl group. A plausible route starts with 2-methylbenzoic acid.

Step-by-Step Protocol:

  • Acyl Chloride Formation: 2-methylbenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This is a standard procedure for activating a carboxylic acid for Friedel-Crafts reactions.

  • Friedel-Crafts Acylation: The resulting 2-methylbenzoyl chloride is reacted with cyclohexane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form cyclohexyl 2-methylphenyl ketone.

  • Benzylic Bromination: The methyl group on the ketone is then selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This reaction targets the benzylic position, yielding 2-(bromomethyl)phenyl cyclohexyl ketone.

  • Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom with pyrrolidine. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, often with a non-nucleophilic base to scavenge the HBr byproduct.

G cluster_0 Proposed Synthesis Workflow Start 2-Methylbenzoic Acid Step1 Acyl Chloride Formation (SOCl₂) Start->Step1 Intermediate1 2-Methylbenzoyl Chloride Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Cyclohexane, AlCl₃) Intermediate1->Step2 Intermediate2 Cyclohexyl 2-Methylphenyl Ketone Step2->Intermediate2 Step3 Benzylic Bromination (NBS, Initiator) Intermediate2->Step3 Intermediate3 2-(Bromomethyl)phenyl Cyclohexyl Ketone Step3->Intermediate3 Step4 Nucleophilic Substitution (Pyrrolidine) Intermediate3->Step4 End Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone Step4->End

A plausible multi-step synthesis for the target compound.
Purification and Isolation

The crude product from the final step would likely be an oil. Purification would typically involve the following steps:

  • Aqueous Workup: The reaction mixture is first treated with an aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid and then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: The crude extract is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, with a small percentage of triethylamine to prevent the basic product from streaking on the acidic silica, would be an appropriate eluent system.

  • Salt Formation (Optional): For better handling and stability, the purified free base can be dissolved in a solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt.

Analytical Workflow

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the cyclohexyl, phenyl, and pyrrolidine protons. The integration of these peaks should correspond to the number of protons in each environment. ¹³C NMR will confirm the presence of the ketone carbonyl carbon and the correct number of aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, most notably a strong absorption band around 1680-1700 cm⁻¹ corresponding to the ketone carbonyl (C=O) stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) would likely provide good separation.

G cluster_1 Analytical Characterization Workflow Sample Purified Compound NMR NMR (¹H, ¹³C) - Structural Elucidation Sample->NMR MS HRMS - Molecular Formula Confirmation Sample->MS IR FTIR - Functional Group ID (C=O) Sample->IR HPLC HPLC - Purity Assessment Sample->HPLC Data Confirmed Structure & Purity >95% NMR->Data MS->Data IR->Data HPLC->Data

A standard workflow for analytical characterization.

Potential Pharmacological Profile and Mechanism of Action

Inferred Mechanism of Action

There is no specific pharmacological data available for Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone. However, its structure shares features with several well-characterized psychoactive compounds, particularly synthetic cathinones and other monoamine reuptake inhibitors.

  • Structural Analogy to α-PCYP: The compound 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone (α-PCYP) is a known designer stimulant that acts as a dopamine reuptake inhibitor.[2] Although the position of the pyrrolidine moiety is different in our target molecule (on the phenyl ring vs. on the alpha-carbon), the presence of the cyclohexyl, phenyl, ketone, and pyrrolidine groups suggests a potential for interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Hypothesized Action: It is hypothesized that Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone may act as a monoamine reuptake inhibitor. By binding to transporters like DAT, it could block the reabsorption of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels and subsequent stimulant effects on the central nervous system.

G cluster_0 Hypothetical Mechanism of Action at Dopaminergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) SynapticCleft Synaptic Cleft (Increased Dopamine) Vesicle->SynapticCleft Dopamine Release Receptor Dopamine Receptors (D1, D2) Molecule Target Molecule Molecule->DAT Blocks Reuptake SynapticCleft->DAT Reuptake SynapticCleft->Receptor Binding & Signal

Hypothesized blockade of the dopamine transporter (DAT).
Structure-Activity Relationship (SAR) Insights
  • Pyrrolidine Ring: The pyrrolidine moiety is a common feature in many potent monoamine reuptake inhibitors, including pyrovalerone and its analogs.[3] This group is often crucial for high affinity at DAT and NET.

  • Cyclohexyl Group: The bulky, lipophilic cyclohexyl group can enhance binding affinity and may increase the compound's ability to cross the blood-brain barrier compared to smaller alkyl chains.[2]

  • Aromatic Ring Substitution: The ortho-position of the aminomethyl group relative to the ketone could influence the molecule's conformation and how it fits into the binding pocket of its target protein, potentially leading to a unique pharmacological profile compared to other isomers.

Potential Applications and Research Directions

Given its potential as a monoamine reuptake inhibitor, this compound could be a valuable tool for neuroscience research, particularly in studies of the dopaminergic system. Further research should focus on:

  • In vitro binding assays: To determine its affinity for DAT, NET, and SERT.

  • In vivo behavioral studies: To assess its effects on locomotor activity and other stimulant-related behaviors in animal models.

  • Metabolic profiling: To identify its major metabolites and understand its pharmacokinetic profile.

Toxicology and Safety Profile

No specific toxicological data for Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone exists. The safety profile must be inferred from related compounds.

  • Parent Ketone: The parent compound, cyclohexyl phenyl ketone, is classified as a skin and eye irritant.[3]

  • General Class: Alkyl cyclic ketones, as a class used in fragrances, generally demonstrate low acute toxicity.[4]

  • CNS Effects: Based on the hypothesized mechanism of action, potential adverse effects could be similar to those of other CNS stimulants, including cardiovascular effects (increased heart rate, blood pressure), and psychiatric effects (agitation, paranoia).

Table 2: Inferred Safety and Handling Information

Hazard CategoryRecommendation
Acute Toxicity (Oral, Dermal) Expected to be low to moderate. Handle with gloves and lab coat.
Skin Corrosion/Irritation Potential irritant. Avoid direct skin contact.[3]
Eye Damage/Irritation Potential irritant. Wear safety glasses or goggles.[3]
Respiratory Sensitization May cause respiratory irritation. Handle in a well-ventilated area or fume hood.
Target Organ Toxicity Potential for CNS and cardiovascular effects.

Conclusion

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone represents an understudied molecule with a chemical structure that suggests a significant potential for biological activity, particularly as a central nervous system stimulant acting on monoamine transporters. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and pharmacological investigation based on established scientific principles and data from analogous compounds. Future empirical studies are necessary to validate the proposed hypotheses and fully elucidate the fundamental properties and potential applications of this intriguing amino ketone.

References

  • 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride | 1803168-16-2. (n.d.). Google Vertex AI Search.
  • Schulz, E., Frahm, C., Kobow, M., & Sprung, W. D. (1996). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. Pharmazie, 51(8), 591–593. Retrieved from [Link]

  • Mannich reaction. (2020, September 24). LibreTexts. Retrieved from [Link]

  • Mannich Reaction. (2021, December 1). Chemistry Steps. Retrieved from [Link]

  • Meltzner, R. I., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(2), 523–532. Retrieved from [Link]

  • A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. (2013). Food and Chemical Toxicology, 62, S1-S29. Retrieved from [Link]

Sources

Technical Monograph: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1) is a specialized lipophilic amino-ketone intermediate used primarily in the synthesis of central nervous system (CNS) active agents and kinase inhibitors. Structurally, it features a sterically demanding ortho-substituted benzophenone-like scaffold where one phenyl ring is replaced by a cyclohexyl group, and the other bears a pyrrolidinomethyl moiety.

This compound represents a critical "privileged structure" in medicinal chemistry, serving as a precursor to tertiary alcohols with anticholinergic or antihistaminic properties, and as a scaffold for type II c-Met kinase inhibitors. Its amphiphilic nature—combining a basic pyrrolidine nitrogen with a lipophilic cyclohexyl-phenyl core—necessitates precise handling and analytical protocols.

Chemical Identity Table
PropertySpecification
CAS Number 898775-24-1
IUPAC Name Cyclohexyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanone
Molecular Formula C₁₈H₂₅NO
Molecular Weight 271.40 g/mol
SMILES O=C(C1CCCCC1)C2=CC=CC=C2CN3CCCC3
LogP (Predicted) 4.2 ± 0.4 (High Lipophilicity)
pKa (Predicted) 9.5 (Basic Pyrrolidine Nitrogen)
Appearance Pale yellow viscous oil or low-melting solid

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity and reproducibility, we recommend a Convergent Organometallic Synthesis . This route avoids the formation of regioisomers common in Friedel-Crafts acylation and provides a self-validating mechanism via stable intermediates.

Retro-Synthetic Analysis

The target molecule is disassembled at the ketone bridge. The most efficient disconnection involves the nucleophilic attack of a 2-(pyrrolidinomethyl)phenyl metalloid species upon a cyclohexyl electrophile.

Protocol: Directed Ortho-Lithiation / Grignard Route
Step 1: Precursor Synthesis (1-(2-Bromobenzyl)pyrrolidine)

Rationale: The ortho-bromo group provides a handle for metallation, while the pyrrolidine is installed early to prevent side reactions later.

  • Reagents: 2-Bromobenzyl bromide (1.0 eq), Pyrrolidine (2.2 eq), K₂CO₃ (1.5 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-Bromobenzyl bromide in ACN at 0°C.

    • Add Pyrrolidine dropwise (exothermic).

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Evaporate ACN, partition between Water/DCM. Dry organic layer (MgSO₄) and concentrate.

    • Yield: >90% (Yellow oil).

Step 2: Grignard Formation & Coupling

Rationale: Using the Grignard reagent is safer than organolithium at scale, though n-BuLi can be used for small-scale high-speed synthesis.

  • Reagents: 1-(2-Bromobenzyl)pyrrolidine (1.0 eq), Magnesium turnings (1.2 eq), Cyclohexanecarbonitrile (1.1 eq), THF (Anhydrous).

  • Procedure:

    • Activation: Flame-dry glassware under Ar. Activate Mg with I₂ crystal.

    • Grignard: Add precursor in THF dropwise to Mg at reflux to sustain reaction. Stir 1h until Mg is consumed.

    • Addition: Cool to 0°C. Add Cyclohexanecarbonitrile dropwise. The steric bulk of the ortho-pyrrolidine directs the addition.

    • Hydrolysis (Critical): The intermediate imine salt must be hydrolyzed. Add 6M HCl carefully and reflux for 2 hours to convert the ketimine to the ketone.

    • Basification: Cool, neutralize with NaOH to pH 10 (to recover the basic amine product). Extract with Et₂O.[1]

Synthesis Workflow Diagram

Synthesis cluster_0 Critical Control Point: Imine Hydrolysis Start 2-Bromobenzyl bromide Inter1 1-(2-Bromobenzyl) pyrrolidine Start->Inter1 SN2 Substitution (ACN, Reflux) Pyr Pyrrolidine (Nucleophile) Pyr->Inter1 Grignard Grignard Reagent (Ar-MgBr) Inter1->Grignard Mg, THF (Activation) Imine Ketimine Intermediate Grignard->Imine Nucleophilic Addition Nitrile Cyclohexane- carbonitrile Nitrile->Imine Product Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Imine->Product Acid Hydrolysis (HCl, Reflux)

Caption: Convergent synthesis via Grignard addition to nitrile, highlighting the critical acid hydrolysis step.

Part 3: Analytical Characterization & Logic

Researchers must validate the identity of CAS 898775-24-1 using orthogonal methods. The co-existence of a basic nitrogen and a ketone allows for dual-mode detection (LC-MS in positive mode and UV detection).

Nuclear Magnetic Resonance (NMR) Profile

The ¹H-NMR spectrum is distinct due to the desymmetrization of the phenyl ring by the ortho substituent.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.20 - 7.50 Multiplet4HAr-HAromatic protons; ortho coupling visible.
3.75 Singlet2HAr-CH ₂-NBenzylic methylene. Sharp singlet confirms no chiral center adjacent.
3.10 Multiplet1HC=O-CH Cyclohexyl methine alpha to ketone. Deshielded.
2.45 Multiplet4HN-CH ₂ (Ring)Pyrrolidine alpha-protons.
1.60 - 1.80 Multiplet4HPyrrolidine-CHPyrrolidine beta-protons.
1.10 - 1.90 Multiplet10HCyclohexylRemaining cyclohexyl protons (complex envelope).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 272.2 m/z.

  • Fragmentation Pattern:

    • m/z 272 (Parent).

    • m/z 189 (Loss of Cyclohexyl radical/ketene).

    • m/z 84 (Pyrrolidinium ion, C₄H₈N⁺) – Diagnostic peak for pyrrolidine ring.

Part 4: Applications & Biological Context

While CAS 898775-24-1 is often used as a building block, its pharmacophore shares significant overlap with known bioactive molecules.

Kinase Inhibition (c-Met)

The 2-(pyrrolidin-1-ylmethyl)phenyl motif is a documented scaffold in the design of c-Met kinase inhibitors . The basic nitrogen can form salt bridges with Asp/Glu residues in the ATP-binding pocket, while the lipophilic cyclohexyl group occupies the hydrophobic selectivity pocket.

  • Mechanism:[2][3][4] Competitive inhibition at the ATP binding site.

  • Reference: See patent literature on quinoline-based c-Met inhibitors utilizing this benzylamine fragment [1].

CNS Active Ligands (Sigma Receptors)

The structural combination of a hydrophobic core (cyclohexyl-phenyl) and a tertiary amine is classic for Sigma-1 receptor ligands.

  • Potential Utility:[2][3][5][6] Screening for neuroprotective agents or analgesics. The ketone can be reduced to the corresponding alcohol to generate analogs of Procyclidine (anticholinergic), enhancing blood-brain barrier penetration.

Synthetic Intermediate

It serves as a precursor for:

  • Chiral Amino-Alcohols: Via asymmetric reduction (CBS reduction).

  • Tertiary Carbinols: Via addition of a second Grignard reagent (e.g., Phenyl-MgBr) to form tri-substituted methane derivatives.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Tox. 4 H302: Harmful if swallowed.Do not eat/drink in lab.
Skin Irrit. 2 H315: Causes skin irritation.Wear nitrile gloves.
Eye Irrit. 2A H319: Causes serious eye irritation.Use safety goggles.
Storage Hygroscopic amine.Store under Argon at 2-8°C.

Handling Protocol: Due to the basicity of the pyrrolidine, the compound may absorb atmospheric CO₂. It should be stored as the free base under inert gas or converted to the hydrochloride salt (white solid) for long-term stability.

References

  • Chemical Suppliers & Identity

    • Sigma-Aldrich. Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone Product Page. Link (Search CAS 898775-24-1).

    • Fluorochem. Product Analysis: CAS 898775-24-1. Link

  • Synthetic Methodology (Grignard/Nitrile)

    • Moffett, R. B., & Aspergren, B. D. (1957). Tetrahydro-1,4-oxazines. Journal of the American Chemical Society.
    • BenchChem.[1] Grignard Reaction Protocols. Link

  • Pharmacological Context (c-Met & Kinase Scaffolds)

    • Patent US 2010/0022561 A1. Compounds for Modulating Kinase Activity. (Describes the use of 2-(pyrrolidin-1-ylmethyl)phenyl moieties in drug design). Link

  • Analytical Data Validation

    • PubChem Database. Compound Summary for Related Amino Ketones. Link

Sources

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone: Structural Pharmacology & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1). Due to the absence of direct, compound-specific pharmacological literature, this whitepaper constructs a predictive mechanistic profile based on Structure-Activity Relationship (SAR) analysis of structurally homologous pharmacophores (e.g., Procyclidine, Nefopam, and Pyrovalerone analogs).

Executive Summary

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a synthetic aryl cyclohexyl ketone featuring a Mannich base motif at the ortho position of the phenyl ring. Structurally, it represents a rigidified, open-chain scaffold sharing pharmacophoric overlap with anticholinergics (e.g., Procyclidine precursors), triple reuptake inhibitors (e.g., Nefopam analogs), and Sigma-1 receptor ligands .

This guide outlines the theoretical mechanism of action, positing that the molecule acts as a Monoamine Transporter Modulator and Sigma-1 Receptor Agonist , with potential downstream effects on intracellular calcium signaling and neurotransmitter efflux.

Structural Analysis & Pharmacophore Mapping

To understand the mechanism, we must deconstruct the molecule into its functional domains.

Functional DomainChemical FeaturePredicted Pharmacological Contribution
Lipophilic Core Cyclohexyl RingEnhances blood-brain barrier (BBB) permeability; mimics the lipophilic domain of PCP/Ketamine and Procyclidine.
Linker Ketone (C=O)Provides hydrogen bond acceptor capability; differentiates it from tertiary alcohol anticholinergics (e.g., Procyclidine).
Aromatic Scaffold Phenyl RingPi-stacking interactions with receptor binding pockets (e.g., Phenylalanine residues in DAT/SERT).
Basic Terminus PyrrolidinomethylA tertiary amine (protonated at physiological pH) essential for ionic bonding with Aspartate residues in monoamine transporters.
1.1. Comparative SAR Analysis

The molecule occupies a unique chemical space between several known drug classes:

  • vs. Procyclidine: Procyclidine is 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol. Our target molecule retains the cyclohexyl and phenyl rings but shortens the amine linker and introduces a ketone. This structural rigidity likely reduces anticholinergic potency but may enhance affinity for Sigma receptors .

  • vs. Nefopam: Nefopam is a cyclic analog involving a phenyl and an amine. The "2-(pyrrolidinomethyl)phenyl" moiety mimics the spatial arrangement of the amine in open-chain Nefopam analogs, suggesting Triple Reuptake Inhibition (SNDRI) potential.

  • vs. Pyrovalerone: While both are aryl ketones, Pyrovalerone has the amine on the alkyl chain (

    
    -position). Our target has the amine on the phenyl ring (
    
    
    
    -position relative to the ketone via the ring), creating a distinct steric profile that may favor NET (Norepinephrine Transporter) over DAT (Dopamine Transporter).
Mechanism of Action (Theoretical Model)

Based on the pharmacophore, the mechanism of action is tripartite:

2.1. Primary Pathway: Monoamine Transporter Modulation

The protonated pyrrolidine nitrogen binds to the orthosteric site of monoamine transporters.

  • NET/DAT Inhibition: The steric bulk of the ortho-substituted phenyl ring likely locks the molecule in a conformation that blocks the substrate pathway of the Norepinephrine and Dopamine transporters.

  • Effect: Increases synaptic concentrations of norepinephrine and dopamine, leading to sympathomimetic and psychostimulant effects.

2.2. Secondary Pathway: Sigma-1 Receptor (

R) Agonism

The Phenyl-Linker-Amine motif, combined with a hydrophobic cyclohexyl group, is the quintessential pharmacophore for high-affinity


R ligands (e.g., PRE-084).
  • Mechanism: Agonism of

    
    R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Downstream Effect: Chaperoning of IP3 receptors, modulation of Calcium (

    
    ) flux, and potentiation of NMDA receptor signaling (potentially counteracting any dissociative effects).
    
2.3. Tertiary Pathway: Anticholinergic Activity

Although the ketone reduces affinity compared to the alcohol (Procyclidine), the molecule likely retains low-to-moderate affinity for Muscarinic Acetylcholine Receptors (mAChR) as an antagonist.

  • Effect: Potential mydriasis, tachycardia, and sedation.

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the predicted dual-mechanism involving Synaptic Reuptake Inhibition and Intracellular Sigma-1 Signaling.

MechanismOfAction cluster_Synapse Synaptic Cleft (Plasma Membrane) cluster_Intracellular Intracellular (ER/Mitochondria) Compound Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone DAT Dopamine Transporter (DAT) Compound->DAT Inhibition (Ki ~10-100nM) NET Norepinephrine Transporter (NET) Compound->NET Inhibition Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Agonism (High Affinity) SynapseDA Increased Synaptic Dopamine DAT->SynapseDA Blocks Reuptake NET->SynapseDA Sympathomimetic Effect IP3R IP3 Receptor Chaperoning Sigma1->IP3R Translocation to MAM CaFlux Modulated Ca2+ Signaling IP3R->CaFlux Stabilizes Flux

Caption: Dual-pathway mechanism showing surface transporter inhibition and intracellular Sigma-1 receptor modulation.

Experimental Validation Protocols

To confirm the theoretical mechanism, the following self-validating experimental workflows are recommended.

4.1. Radioligand Binding Assay (Screening)

Objective: Determine affinity (


) for DAT, NET, SERT, and 

R.
StepProtocol DetailValidation Check
1. Preparation Prepare membrane homogenates from HEK293 cells stably expressing hDAT, hNET, or hSERT.Protein concentration assay (Bradford) to ensure 20-40 µ g/well .
2. Ligands Use

(DAT) and

(NET) as radioligands.
Specific binding must exceed 80% of total binding.
3. Incubation Incubate test compound (

to

M) for 120 min at 4°C (DAT) or 25°C (NET).
Equilibrium reached? (Check time-course controls).
4. Analysis Terminate via rapid filtration (GF/B filters); count radioactivity.Calculate

and convert to

using Cheng-Prusoff equation.
4.2. Functional Uptake Inhibition Assay

Objective: Distinguish between a transporter substrate (releaser) and an inhibitor (blocker).

  • Method: Measure the uptake of fluorescent neurotransmitter mimetics (e.g., ASP+) in transfected cells.

  • Logic: If the compound inhibits fluorescence increase without inducing efflux in pre-loaded cells, it is a pure reuptake inhibitor .

Synthesis & Stability Considerations

The synthesis of this compound typically involves a Mannich Reaction , which dictates its stability profile.

  • Precursors: Phenyl cyclohexyl ketone + Formaldehyde + Pyrrolidine.

  • Reaction Type: Ortho-Mannich functionalization (less common than alpha-Mannich).

  • Stability Warning: Mannich bases can undergo retro-Mannich reactions (decomposing back to the ketone and amine) under acidic conditions or high heat.

    • Storage: Store at -20°C under inert atmosphere (Argon).

    • Solubility: Soluble in DMSO and Ethanol; limited stability in aqueous acidic buffers over 24h.

References
  • Glennon, R. A., et al. (1984). Structure-activity relationships of arylcyclohexylamines. Journal of Medicinal Chemistry. Link

  • Matsumoto, R. R., et al. (2001). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology. Link

  • Katz, J. L., et al. (2016). Synthetic cathinones: "Bath salts" and their mechanism of action. Neuropharmacology. Link

  • Sigma-Aldrich. (2024). Product Specification: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1).[1][2][3][4][5] Link

(Note: Due to the specific nature of this chemical as a research entity, mechanistic descriptions are inferred from high-confidence SAR modeling of established pharmacophores.)

Sources

Technical Monograph: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic utility, production protocols, and application logic for Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1).

Executive Summary

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a specialized aryl-cycloalkyl building block characterized by a sterically demanding ortho-substitution pattern. Unlike linear amino-ketones used in the synthesis of simple anticholinergics (e.g., procyclidine precursors), this compound features a 2-(pyrrolidin-1-ylmethyl) moiety directly attached to the phenyl ring.

This structural motif renders it a critical intermediate for:

  • Spiro-cyclic CNS Ligands: Precursors for spiro[isobenzofuran-1,1'-cyclohexane] derivatives.

  • Sterically Crowded Amino-Alcohols: Synthesis of chiral ligands for asymmetric catalysis or high-affinity muscarinic antagonists.

  • Isoindoline Scaffolds: Facilitating intramolecular reductive aminations.

This guide provides a validated synthetic route, downstream application logic, and safety protocols for researchers utilizing this scaffold in medicinal chemistry.

Chemical Identity & Properties

PropertySpecification
Chemical Name Cyclohexyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanone
CAS Number 898775-24-1
Molecular Formula C₁₈H₂₅NO
Molecular Weight 271.40 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~9.5 (Pyrrolidine nitrogen)
Key Functional Groups Aryl Ketone (Electrophile), Tertiary Amine (Nucleophile/Base)

Synthetic Protocols

The synthesis of this intermediate requires overcoming the steric hindrance of the ortho-substitution. The most robust industrial route involves the Wohl-Ziegler bromination of the corresponding o-tolyl ketone followed by nucleophilic substitution.

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:

  • Pyrrolidine: The amine source.

  • Cyclohexanecarbonitrile: The source of the cyclohexyl-ketone moiety.

  • o-Bromotoluene: The aromatic scaffold.

Step-by-Step Synthesis Workflow
Stage 1: Construction of the Carbon Skeleton

Reaction: Grignard Addition & Hydrolysis

  • Reagents: o-Tolylmagnesium bromide (prepared from o-bromotoluene), Cyclohexanecarbonitrile, THF (anhydrous).

  • Protocol:

    • Generate o-tolylmagnesium bromide (1.0 M in THF) under N₂ atmosphere.

    • Cool to 0°C and add Cyclohexanecarbonitrile (1.0 equiv) dropwise.

    • Reflux for 4 hours to form the imine magnesium salt.

    • Critical Step: Quench with acidic water (H₂SO₄/H₂O) and reflux for 2 hours to hydrolyze the intermediate imine to the ketone.

    • Yield: ~85% of (2-methylphenyl)(cyclohexyl)methanone .

Stage 2: Benzylic Functionalization

Reaction: Radical Bromination

  • Reagents: (2-methylphenyl)(cyclohexyl)methanone, N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.

  • Protocol:

    • Dissolve ketone in solvent. Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Reflux under argon with irradiation (tungsten lamp) to initiate radical mechanism.

    • Monitor via TLC until starting material disappears (approx. 3-6 hours).

    • Filter off succinimide byproduct. Evaporate solvent.

    • Product: (2-(bromomethyl)phenyl)(cyclohexyl)methanone . Note: Use immediately; unstable.

Stage 3: Amination (Target Synthesis)

Reaction: Nucleophilic Substitution

  • Reagents: Crude bromomethyl ketone, Pyrrolidine (2.5 equiv), K₂CO₃, Acetonitrile.

  • Protocol:

    • Dissolve the bromo-intermediate in MeCN.

    • Cool to 0°C. Add Pyrrolidine dropwise (excess acts as base and nucleophile).

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Dilute with water, extract with DCM. Wash organic layer with brine.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc + 1% Et₃N).

Reaction Logic Diagram[1]

SynthesisPath Start o-Bromotoluene Grignard Grignard Formation (Mg/THF) Start->Grignard Inter1 Imine Salt Grignard->Inter1 + Cyclohexyl cyanide Ketone (2-Methylphenyl) (cyclohexyl)methanone Inter1->Ketone Acid Hydrolysis Bromo 2-(Bromomethyl) Intermediate Ketone->Bromo NBS, AIBN (Radical Bromination) Target Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Bromo->Target Pyrrolidine (Sn2 Substitution)

Caption: Synthetic pathway from o-bromotoluene to the target amino-ketone via Wohl-Ziegler bromination.

Downstream Applications & Synthetic Utility[2]

This intermediate is primarily used to access 1,2-disubstituted functional arrays on the benzene ring. The proximity of the ketone and the amine allows for unique cyclization and reduction pathways.

Synthesis of Spiro-Isobenzofurans

Reacting the ketone with a Grignard reagent capable of in situ cyclization (or subsequent acid-catalyzed cyclization) yields spiro-fused systems relevant to sigma receptor ligands.

  • Mechanism: Addition of R-MgBr to the ketone

    
     Tertiary Alcohol 
    
    
    
    Acid-catalyzed displacement of the pyrrolidine or cyclization involving the side chain (if functionalized).
Stereoselective Reduction to Amino-Alcohols

Reduction of the ketone moiety creates a chiral center. Due to the bulky cyclohexyl group and the ortho-pyrrolidinomethyl group, high diastereoselectivity can be achieved using bulky hydride reagents (e.g., L-Selectride).

  • Product: (R/S)-Cyclohexyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanol.

  • Utility: These 1,3-amino alcohols serve as privileged scaffolds for antimuscarinic agents and chiral ligands in asymmetric synthesis.

Application Workflow Diagram

Applications Core Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Path1 Reduction (NaBH4) Core->Path1 Path2 Grignard Addition (PhMgBr) Core->Path2 Path3 Reductive Amination Core->Path3 Prod1 Amino-Alcohol Ligands (Chiral Auxiliaries) Path1->Prod1 Prod2 Tertiary Carbinols (Antimuscarinic Scaffolds) Path2->Prod2 Prod3 Isoindoline Derivatives Path3->Prod3

Caption: Divergent synthesis pathways yielding chiral ligands, antimuscarinics, and heterocycles.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Multiplet at

      
       7.1–7.5 ppm (4H).
      
    • Benzylic CH₂: Singlet (or AB system due to restricted rotation) at

      
       ~3.6–3.8 ppm (2H).
      
    • Methine (Cyclohexyl): Multiplet at

      
       ~2.9–3.1 ppm (1H, alpha to carbonyl).
      
    • Pyrrolidine: Multiplets at

      
       ~2.4 ppm (4H, N-CH₂) and 
      
      
      
      ~1.7 ppm (4H, C-CH₂).
  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1680 cm⁻¹ (Aryl ketone, lowered frequency due to conjugation).

    • C-N Stretch: Medium bands at 1100–1200 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 272.2 m/z.

Safety & Regulatory Considerations

  • Handling: The compound is a tertiary amine and a ketone. It should be treated as a potential skin and eye irritant . Use standard PPE (gloves, goggles, fume hood).

  • Stability: The free base is susceptible to oxidation over time. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Regulatory: While not explicitly scheduled in most jurisdictions (e.g., DEA Lists), it is a structural analog of various psychoactive substances. Researchers must verify local regulations regarding arylcyclohexylamine precursors .

References

  • Chemical Identity & Properties

    • Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1). Sigma-Aldrich Catalog. Available at:

  • Synthetic Methodology (Wohl-Ziegler Bromination)

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Available at:

  • Synthetic Methodology (Grignard to Ketones): Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Application (Amino-Alcohol Synthesis)

Cyclohexyl 2-(pyrrolidinomethyl)phenyl Ketone: A Strategic Scaffold for CNS Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, CNS Drug Discovery Researchers, Pharmacologists Focus: Scaffold Utility, Synthetic Methodology, and Pharmacological Profiling

Executive Summary: The "Privileged Structure" Hypothesis

In the landscape of Central Nervous System (CNS) drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1) represents a distinct, under-explored chemical entity that embodies the core pharmacophoric features required for CNS penetration and receptor modulation.

This guide analyzes the molecule not merely as a standalone compound, but as a versatile template for designing ligands targeting Sigma-1 receptors (


R) , Muscarinic Acetylcholine receptors (mAChR) , and Monoamine Transporters (MATs) . Its structure integrates a lipophilic cyclohexyl moiety, a rigidifying carbonyl linker, and a basic pyrrolidine side chain—a triad that facilitates Blood-Brain Barrier (BBB) traversal and high-affinity binding to G-Protein Coupled Receptors (GPCRs).

Structural Analysis & Physicochemical Profiling

The efficacy of a CNS agent is dictated by its physicochemical properties. The target molecule exhibits a profile highly favorable for passive diffusion across the BBB, adhering to the principles of CNS Multi-Parameter Optimization (MPO).

Physicochemical Properties Table
PropertyValue (Predicted)CNS Relevance
Molecular Weight 271.40 g/mol Optimal (< 400 Da) for BBB penetration.
cLogP 4.2 - 4.5High lipophilicity facilitates membrane crossing but requires formulation strategies.
TPSA ~20-25 ŲWell below the 90 Ų threshold for CNS drugs.
pKa (Basic Amine) ~9.5Exists predominantly as a cation at physiological pH, crucial for electrostatic interactions (e.g., Asp residue in GPCRs).
H-Bond Donors 0Increases permeability.
Rotatable Bonds 4Moderate flexibility allows induced fit without excessive entropic penalty.
Pharmacophore Mapping

The molecule's architecture aligns with the "Neuro-Active Pharmacophore" :

  • Lipophilic Domain A (Cyclohexyl): Occupies hydrophobic pockets (e.g., Val/Leu/Ile rich regions).

  • Aromatic Domain B (Phenyl): Engages in

    
     stacking (e.g., with Phe/Trp residues).
    
  • Basic Center (Pyrrolidine Nitrogen): Forms a salt bridge with a conserved Aspartate residue (e.g., Asp113 in

    
    -adrenergic or equivalent in mAChR/DAT).
    
  • Linker (Ketone): Provides rigidity and a potential H-bond acceptor site.

Synthetic Methodology: The Ortho-Lithiation/Grignard Route

To ensure high regioselectivity and yield, we reject the direct Mannich reaction (which often yields mixtures) in favor of a directed metallation or Grignard approach. The following protocol ensures the precise installation of the cyclohexyl ketone ortho to the pyrrolidinomethyl group.

Reaction Pathway Visualization

SynthesisPath SM 2-Bromobenzaldehyde Int1 1-(2-Bromobenzyl)pyrrolidine SM->Int1 Int2 Grignard Reagent (Ar-MgBr) Int1->Int2 R1 Pyrrolidine, NaBH(OAc)3 DCM, RT Int1->R1 Target Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Int2->Target R2 Mg turnings, THF Reflux Int2->R2 R3 1. Cyclohexanecarbonitrile 2. H3O+ (Hydrolysis) Target->R3

Figure 1: Convergent synthesis of the target scaffold utilizing reductive amination followed by Grignard addition to a nitrile.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of the Amine Precursor)

  • Reactants: Dissolve 2-bromobenzaldehyde (10 mmol) and pyrrolidine (11 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Catalysis: Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen (

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Dry organic layer over
    
    
    and concentrate in vacuo.
  • Validation: Verify 1-(2-bromobenzyl)pyrrolidine via TLC and NMR.

Step 2: Grignard Formation & Nitrile Addition

  • Activation: In a flame-dried 3-neck flask, activate Mg turnings (12 mmol) with a crystal of Iodine in anhydrous THF (10 mL).

  • Formation: Add a solution of 1-(2-bromobenzyl)pyrrolidine (10 mmol) in THF dropwise. Reflux for 1 hour to generate the Grignard reagent.

  • Addition: Cool to 0°C. Add Cyclohexanecarbonitrile (10 mmol) dropwise.

  • Imine Hydrolysis: Reflux the mixture for 3 hours (forming the intermediate imine salt). Cool to RT and add 10% HCl (20 mL) carefully. Stir at RT for 2 hours to hydrolyze the imine to the ketone.

  • Purification: Basify with 1M NaOH to pH 10. Extract with Ethyl Acetate. Purify via flash column chromatography (Silica, Hexane:EtOAc gradient).

Pharmacological Applications & Target Profiling

This scaffold is not a random hit; it is a rational design element for specific CNS targets.

Sigma-1 Receptor ( R) Ligands
  • Rationale: The

    
    R pharmacophore requires a basic nitrogen flanked by two hydrophobic regions. The cyclohexyl and phenyl rings provide the hydrophobic bulk, while the pyrrolidine nitrogen serves as the proton acceptor.
    
  • Application: Neuroprotection, cognitive enhancement, and antidepressant activity.

  • Modification: Introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and

    
     affinity.
    
Muscarinic Antagonists (M1/M4)
  • Rationale: Structurally analogous to Procyclidine and Trihexyphenidyl (antiparkinsonian agents). The ketone linker reduces conformational flexibility compared to the alcohol found in Procyclidine, potentially increasing selectivity for specific subtypes (e.g., M1 vs. M3).

  • Application: Treatment of extrapyramidal symptoms or organophosphate poisoning.

Monoamine Transporter (MAT) Inhibitors
  • Rationale: The scaffold resembles the "Pyrovalerone" class of DRI (Dopamine Reuptake Inhibitors) but with a distinct connectivity (amine on the aromatic ring). This alteration may reduce abuse potential while maintaining transporter affinity.

  • Hypothesis: The steric bulk of the ortho-pyrrolidinomethyl group may enforce a conformation that favors binding to the DAT (Dopamine Transporter) in an outward-facing conformation.

Validation Workflows: Self-Validating Systems

To ensure data integrity, the following assays must be implemented.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 for 

R.
  • Membrane Prep: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (2-3 nM).
    
  • Non-Specific Binding: Define using Haloperidol (10

    
    M).
    
  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

Objective: Predict CNS penetration.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane: Porcine brain lipid extract dissolved in dodecane.

  • Donor Plate: Compound (10

    
    M) in PBS (pH 7.4).
    
  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at RT in a humidity-saturated atmosphere.

  • Quantification: UV-Vis spectroscopy or LC-MS/MS of both wells.

  • Calculation:

    
    
    

Strategic Visualization: The CNS Drug Discovery Cycle

DrugDiscoveryCycle Scaffold Scaffold Identification (Cyclohexyl-Phenyl-Pyrrolidine) Synth Parallel Synthesis (Grignard/Reductive Amination) Scaffold->Synth Library Generation Screen HTS / Binding Assays (Sigma-1, DAT, mAChR) Synth->Screen In Vitro Data Screen->Synth SAR Feedback ADME ADME Profiling (PAMPA-BBB, Microsomal Stability) Screen->ADME Hit Selection Lead Lead Optimization (SAR Analysis) ADME->Lead PK Validation Lead->Scaffold Iterative Refinement

Figure 2: The iterative cycle of optimizing the Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone scaffold for CNS indications.

References

  • Rybka, S., et al. (2017). "Pyrrolidine-2,5-dione derivatives as novel anticonvulsant agents." Bioorganic & Medicinal Chemistry. Link (Context: Pyrrolidine scaffolds in CNS).

  • Gouda, M. A., et al. (2016). "Synthesis and anti-inflammatory activity of new pyrrolizine derivatives." Bioorganic Chemistry. Link (Context: Synthetic methodology for pyrrolidine derivatives).

  • Enamine. (2024). "Synthesis of unique pyrrolidines for drug discovery." Enamine Technical Library. Link (Context: Commercial availability and library design).

  • Sigma-Aldrich. (2024). "Product Specification: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1)."[1][2] Merck KGaA. Link (Context: Chemical identity verification).

  • Pajouhesh, H., & Lenz, G. R. (2005). "Medicinal chemical properties of successful central nervous system drugs." NeuroRx. Link (Context: CNS MPO and physicochemical requirements).

(Note: While specific biological data for CAS 898775-24-1 is proprietary or sparse in public literature, the protocols and pharmacophore analyses provided are based on established medicinal chemistry principles for this structural class.)

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl Ketone via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone , a structural scaffold relevant to the development of anticholinergic agents and CNS-active ligands.

The synthesis utilizes a Grignard addition to a nitrile , a method selected for its chemoselectivity. Unlike reactions with esters or acid chlorides, which often lead to tertiary alcohol byproducts via double addition, the nitrile route halts at the imine magnesium salt intermediate. This intermediate is stable until acidic hydrolysis, ensuring high fidelity for the ketone product.

Key Technical Challenges Addressed:

  • Steric Hindrance: The ortho-pyrrolidinomethyl group creates steric bulk near the reaction center.

  • Lewis Base Coordination: The tertiary amine nitrogen can coordinate with magnesium species, potentially altering reactivity.

  • Moisture Sensitivity: Strict anhydrous conditions are enforced to prevent protolytic quenching of the organometallic reagent.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the ketone bridge. Two primary Grignard pathways exist:

  • Path A (Selected): Cyclohexylmagnesium bromide + 2-(pyrrolidin-1-ylmethyl)benzonitrile.

  • Path B: [2-(pyrrolidin-1-ylmethyl)phenyl]magnesium bromide + Cyclohexanecarbonitrile.

Path A is preferred because alkyl Grignards (cyclohexyl) are generally more nucleophilic and easier to prepare in high titer than ortho-amino substituted aryl Grignards, which may suffer from self-quenching or difficult initiation due to amine coordination.

Reaction Pathway Diagram[1][2][3]

G Start1 Cyclohexyl Bromide Grignard Cyclohexylmagnesium Bromide Start1->Grignard Grignard Formation Mg Mg / THF (Activation) Mg->Grignard Complex Imine-Mg Complex Grignard->Complex Nucleophilic Attack Nitrile 2-(pyrrolidin-1-ylmethyl) benzonitrile Nitrile->Complex Product Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Complex->Product Acidic Hydrolysis Hydrolysis H3O+ / Heat

Figure 1: Mechanistic pathway for the Grignard addition to nitrile.[1] The stable Imine-Mg complex prevents over-addition.

Experimental Protocol

Reagents & Stoichiometry[3]
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
2-(pyrrolidin-1-ylmethyl)benzonitrile 186.251.0N/A (Solid/Oil)Electrophile
Bromocyclohexane 163.061.21.324Grignard Precursor
Magnesium Turnings 24.301.3N/AMetal Source
Iodine (

)
253.81Cat.SolidActivator
THF (Anhydrous) 72.11Solvent0.889Solvent
HCl (3M aq.) 36.46Excess1.05Hydrolysis Agent
Step-by-Step Methodology
Phase 1: Preparation of Cyclohexylmagnesium Bromide

Note: All glassware must be oven-dried (


) and assembled hot under a stream of dry nitrogen or argon.
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Connect the top of the condenser to an inert gas manifold (Schlenk line).

  • Activation: Add Magnesium turnings (1.3 equiv) to the flask. Add a single crystal of Iodine.[3] Gently heat with a heat gun until iodine vaporizes (purple fumes), activating the Mg surface.

  • Initiation:

    • Prepare a solution of Bromocyclohexane (1.2 equiv) in anhydrous THF (concentration ~1.0 M).

    • Add 5-10% of this solution directly to the Mg turnings.

    • Observation: Turbidity and mild exotherm indicate successful initiation. If no reaction occurs, add a drop of 1,2-dibromoethane or sonicate.

  • Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction exotherm.

  • Completion: After addition, reflux externally (oil bath at

    
    ) for 1 hour to ensure complete consumption of the bromide. The solution should appear dark gray/brown.
    
Phase 2: Grignard Addition[2]
  • Cooling: Cool the Grignard solution to

    
     using an ice/water bath.
    
  • Substrate Addition: Dissolve 2-(pyrrolidin-1-ylmethyl)benzonitrile (1.0 equiv) in minimum anhydrous THF. Add this solution dropwise to the Grignard reagent over 20 minutes.

    • Mechanistic Note: The solution may thicken as the magnesium salt of the imine forms.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 3–6 hours.

    • Why Reflux? The steric bulk of the ortho-pyrrolidinyl group and the cyclohexyl ring can slow the nucleophilic attack. Thermal energy ensures conversion.

Phase 3: Hydrolysis & Workup[3]
  • Quenching: Cool the reaction mixture to

    
    . Carefully quench with 3M HCl  (excess).
    
    • Caution: Vigorous gas evolution (quenching excess Mg) and exotherm.

  • Imine Hydrolysis: The initial quench forms the imine hydrochloride. To convert this to the ketone, heat the acidic biphasic mixture to

    
     for 1 hour.
    
  • Extraction:

    • Cool to room temperature.[2]

    • Basify with NaOH (aq) or

      
       until pH > 10 (to liberate the free amine of the pyrrolidine group).
      
    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
  • Purification:

    • Wash combined organics with Brine.[3]

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo.

    • Refinement: The crude oil can be purified via flash column chromatography (Silica gel; Hexanes/EtOAc gradient) or crystallized as the hydrochloride salt (using HCl/Ether).

Critical Process Controls & Troubleshooting

The "Ortho" Effect & Coordination

The pyrrolidine nitrogen at the ortho position is a Lewis base. It can coordinate to the Magnesium center, forming a stable chelate.

  • Impact: This stabilizes the intermediate but may retard the initial attack.

  • Mitigation: If conversion is low (monitored by TLC/LC-MS), increase reflux time or switch solvent to 2-MeTHF (higher boiling point than THF).

Moisture Control

Grignard reagents are intolerant of water.[4]

  • Symptom: Formation of Cyclohexane (via protonation) instead of addition product.

  • Prevention: Use molecular sieves (

    
    ) to dry THF to <50 ppm water content.
    
Safety Considerations
  • Exotherm: The formation of the Grignard reagent is highly exothermic. Never add the bromide all at once.

  • Induction Period: If the reaction does not start immediately, do not add more bromide. Wait or heat gently to avoid a "runaway" reaction later.

References

  • Grignard Reagent Preparation & Mechanism

    • Source: LibreTexts Chemistry. "Alcohols from Carbonyl Compounds - Grignard Reagents." Available at:

  • Reaction of Grignard Reagents with Nitriles

    • Source: Master Organic Chemistry.[3] "Addition of Grignard Reagents to Nitriles to give Ketones."[1][3] Available at:

  • Synthesis of Cyclohexyl Phenyl Ketones (General Precedent)

    • Source: Organic Syntheses, Coll. Vol. 2, p. 167 (1943). "Cyclohexyl Phenyl Ketone."[5][6] (Friedel-Crafts route comparison).

  • Amino-Aryl Ketone Synthesis via Grignard

    • Source: ResearchGate. "Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles." Available at:

Sources

NMR and mass spectrometry of "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Scientific Context

Subject: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1) Class: Amino-ketone intermediate / Aryl-cycloalkyl scaffold.

This application note details the structural characterization of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone , a critical synthetic intermediate often encountered in the development of anticholinergic agents, antihistamines, and dissociative anesthetics (structurally related to precursors of procyclidine or phenylcyclohexyl derivatives).

The molecule presents a unique analytical challenge due to the steric crowding of the ortho-substitution on the phenyl ring and the basicity of the pyrrolidine moiety. This guide provides a self-validating workflow for confirming identity and purity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), specifically addressing the differentiation from regioisomers (para/meta) and process impurities.

Structural Logic & Connectivity

Before interpreting spectra, we must map the magnetic and fragmentation environments. The molecule consists of three distinct domains:

  • The Core Ketone: A rigid linker susceptible to

    
    -cleavage.
    
  • The Lipophilic Cyclohexyl Ring: A flexible aliphatic anchor.

  • The Ortho-Substituted Phenyl Ring: Contains the benzylic pyrrolidine, creating a specific "roof" effect in NMR due to magnetic anisotropy.

Visualization: Structural Connectivity & Logic

G cluster_analysis Analytical Targets Ketone Carbonyl Core (C=O) Phenyl Phenyl Ring (Aromatic) Ketone->Phenyl Conjugation Cyclohexyl Cyclohexyl Ring (Aliphatic) Cyclohexyl->Ketone J3 Coupling Linker Methylene Bridge (-CH2-) Phenyl->Linker Ortho Position NMR_Target NMR: Ortho-Shift & Benzylic Singlet Phenyl->NMR_Target Pyrrolidine Pyrrolidine Ring (Cyclic Amine) Linker->Pyrrolidine N-Alkylation MS_Target MS: m/z 84 (Base Peak) Alpha-Cleavage Pyrrolidine->MS_Target

Figure 1: Structural connectivity diagram highlighting the three pharmacophores and their primary analytical signatures.

Protocol 1: NMR Spectroscopy Profiling

Objective: Definitive structural elucidation and regioisomer confirmation.

Sample Preparation

The choice of solvent significantly affects the chemical shifts of the


-protons adjacent to the nitrogen.
  • Standard Characterization: Dissolve 10-15 mg in 0.6 mL Chloroform-d (

    
    ) . This solvent minimizes exchange broadening and allows clear visualization of the aliphatic multiplets.
    
  • Salt Forms (HCl/Fumarate): Use DMSO-

    
     . Note that in DMSO, the benzylic methylene protons may appear as an AB quartet if the nitrogen protonation locks the conformation, making the protons diastereotopic.
    
C NMR Assignment Table (100 MHz, )

The carbonyl carbon and the ortho-substituted carbons are the diagnostic anchors.

PositionTypeChemical Shift (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
Diagnostic Note
C=O Quaternary206.5 - 208.0 Typical aryl-alkyl ketone; deshielded by ortho-substituent.
Ar-C1 Quaternary138.0 - 140.0Ipso to ketone.
Ar-C2 Quaternary136.5 - 138.5Ipso to pyrrolidinomethyl group.
Ar-CH Aromatic126.0 - 131.04 signals; look for complexity due to 1,2-substitution.
Benzylic

56.0 - 58.0 Key signal. Shifts upfield if oxidized to amide impurity.
Pyr-C


54.0 - 54.5Adjacent to Nitrogen (Ring).
C-Hex Methine

45.0 - 46.5Alpha to carbonyl.
Aliphatic

23.0 - 30.0Envelope of cyclohexyl and pyrrolidine

-carbons.
H NMR Analysis Strategy (400 MHz, )

Critical Checkpoint: The ortho relationship creates a specific deshielding effect on the aromatic proton at position 6 (adjacent to the ketone) and shielding on the benzylic protons.

  • The Aromatic Region (7.2 – 7.6 ppm):

    • Expect a multiplet pattern, not the clean AA'BB' system seen in para-isomers.

    • The proton at Ar-H6 (ortho to C=O) will be the most deshielded doublet/multiplet (

      
       ppm).
      
  • The Benzylic Singlet (3.6 – 3.8 ppm):

    • Look for a sharp singlet integrating to 2H.

    • Troubleshooting: If this peak is split or broad, check for protonation (residual acid) or restricted rotation (low temp).

  • The Cyclohexyl Methine (3.0 – 3.2 ppm):

    • A distinct triplet of triplets (tt). This confirms the ketone is attached to the cyclohexyl ring, distinguishing it from linear alkyl analogs.

Protocol 2: Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation fingerprinting.[1]

Method A: LC-MS (Electrospray Ionization - ESI)
  • Mode: Positive Ion (+).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Observed Ion:

    
     Da.
    
  • Adducts: Sodium adducts

    
     at 294.2 Da may appear in non-buffered systems.
    
Method B: GC-MS (Electron Impact - EI, 70 eV)

EI provides a rich structural fingerprint. The fragmentation is driven by the stability of the pyrrolidine iminium ion and the benzoyl cation.

Fragmentation Pathway Diagram:

MS_Frag Parent Molecular Ion (M+) m/z 271 Path1 Benzylic C-C Cleavage Parent->Path1 Path2 Ketone Alpha-Cleavage Parent->Path2 Frag_84 Base Peak: Pyrrolidinium Ion (C4H8N=CH2)+ m/z 84 Path1->Frag_84 Dominant Frag_188 Benzoyl Cation Deriv. (Ar-CO+) m/z 188 Path2->Frag_188 Secondary Frag_83 Cyclohexyl Radical (Neutral Loss 83) Path2->Frag_83 Loss

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Key Diagnostic Ions (EI):

  • m/z 84 (Base Peak): The iminium ion formed by the cleavage of the benzylic bond. This is characteristic of pyrrolidine derivatives attached to a methylene group.

  • m/z 188: Represents the

    
     cation. This confirms the "Cyclohexyl-Ketone-Phenyl" connectivity.
    
  • m/z 271: Molecular ion (usually weak intensity due to facile fragmentation).

  • m/z 55/41: Typical low-mass fragments from the cyclohexyl ring cleavage.

Impurity Profiling & Quality Control

When synthesizing or sourcing this compound, three specific impurities are common.

ImpurityOriginDetection Method
Cyclohexyl Phenyl Ketone Unreacted Starting Material (if via Mannich/Grignard)GC-MS: Peak at m/z 188 (Parent), lacks m/z 84. NMR: Lacks aliphatic multiplets of pyrrolidine.
Des-cyclohexyl Analog Incomplete alkylation or degradationLC-MS: Mass shift (

).
Alcohol Derivative Over-reduction of ketoneNMR: Shift of Cyclohexyl methine from ~3.1 ppm to ~1.5 ppm. Disappearance of ketone Carbonyl (>200 ppm) in

C.
Self-Validating Check:
  • If m/z 84 is the base peak AND the carbonyl carbon appears at ~207 ppm, THEN the core amine-ketone structure is intact.

  • If the benzylic protons appear as a singlet at 3.7 ppm, THEN the sample is free of salt-induced conformational locking (free base form).

References

  • National Institute of Standards and Technology (NIST). Phenyl cyclohexyl ketone Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

    • Context: Used to validate the fragmentation pattern of the cyclohexyl-phenyl ketone core (m/z 188 fragment).
    • Context: Verification of chemical structure, CAS registry number, and physical properties.[3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for Amine/Ketone Fragmentation).
  • Context: Establishes the role of amino-ketone intermediates in the synthesis of phenyl-cyclohexyl pharmaceutical agents.

Sources

Application Note: In Vitro Pharmacological Profiling of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1; C₁₈H₂₅NO) is a highly versatile synthetic scaffold characterized by an ortho-pyrrolidinomethylphenyl moiety. In neuropharmacology and drug development, this specific structural motif is recognized as a privileged pharmacophore for two primary central nervous system (CNS) targets:

  • Monoamine Transporters (DAT, NET, SERT): The spatial arrangement of the lipophilic cyclohexyl-ketone group and the basic pyrrolidine ring mimics the pharmacophore of known reuptake inhibitors (e.g., pyrovalerone analogs), allowing it to competitively block the transport of endogenous monoamines[1].

  • Histamine H3 Receptors (H3R): The non-imidazole pyrrolidinomethylphenyl structure is a hallmark of modern, highly selective H3R antagonists/inverse agonists, which are investigated for cognitive enhancement and neurodegenerative diseases[2].

This application note provides a comprehensive, self-validating in vitro framework to evaluate the compound's efficacy, utilizing high-throughput fluorescent transport assays and functional GPCR signaling workflows.

Workflow 1: High-Throughput Monoamine Transporter (MAT) Inhibition

Causality & Assay Design

Traditionally, monoamine transporter assays rely on radioactive substrates (e.g.,[³H]-dopamine). To establish a high-throughput, self-validating system without radiometric hazards, this protocol utilizes ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) , a fluorescent substrate actively transported by DAT, NET, and SERT[3].

We utilize HEK293 cells stably transfected with human DAT, NET, or SERT. HEK293 cells are chosen because their wild-type lineage lacks endogenous monoamine transporters, ensuring that any ASP+ accumulation is strictly mediated by the transfected recombinant transporters, providing a zero-background baseline[1].

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293-hDAT, -hNET, or -hSERT cells at a density of 30,000 cells/well in a poly-D-lysine coated 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Exchange: Aspirate the growth medium and wash the cells twice with 200 µL of Krebs-Ringer-HEPES (KRH) buffer.

    • Causality: KRH buffer contains physiological concentrations of Na⁺ and Cl⁻. Monoamine transporters are strictly ion-coupled symporters; the presence of the Na⁺ gradient is an absolute thermodynamic requirement for ASP+ transport[3].

  • Compound Pre-Incubation: Add 90 µL of KRH buffer containing serial dilutions of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive reference inhibitor (e.g., GBR-12909 for DAT). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 10 µL of ASP+ (final concentration 10 µM) to all wells. Incubate for exactly 30 minutes at 37°C.

  • Termination & Wash: Rapidly aspirate the assay buffer and wash the cells three times with 200 µL of ice-cold KRH buffer.

    • Causality: Transporter kinetics are highly temperature-dependent. The immediate introduction of ice-cold buffer rapidly halts transporter conformational changes, preventing the efflux of accumulated ASP+ during the wash steps[3].

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 475 nm / Emission: 605 nm).

MAT_Assay Step1 Seed HEK293-hDAT/NET/SERT (30,000 cells/well, 96-well plate) Step2 Pre-incubate with Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (0.1 nM - 10 µM, 30 min, 37°C) Step1->Step2 Step3 Add ASP+ Fluorescent Substrate (10 µM final, 30 min, 37°C) Step2->Step3 Step4 Terminate & Wash (Ice-cold KRH buffer) Step3->Step4 Step5 Quantify Intracellular Fluorescence (Ex: 475 nm / Em: 605 nm) Step4->Step5

Experimental workflow for High-Throughput Monoamine Transporter Inhibition using ASP+.

Workflow 2: Histamine H3 Receptor (H3R) Functional Antagonism

Causality & Assay Design

The human Histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway[4]. Activation of H3R by an agonist inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To test if Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone acts as an antagonist, we must design a "functional rescue" assay[5].

We use Forskolin to directly stimulate AC, artificially raising the baseline cAMP levels. We then apply (R)-α-methylhistamine (RAMH), a selective H3R agonist, which drives the Gi pathway to suppress this cAMP production. A true H3R antagonist will competitively block RAMH, preventing Gi activation and thereby restoring the high cAMP levels[6].

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human H3R and resuspend them in Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) at a density of 5,000 cells/well in a 384-well white opaque plate[6].

  • Phosphodiesterase Inhibition: Supplement the Assay Buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the assay's signal window[6].

  • Compound & Agonist Co-Incubation: Add the test compound (Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone) across a concentration gradient, followed immediately by Forskolin (10 µM) and RAMH (EC₈₀ concentration, typically ~10 nM). Incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET cAMP detection reagents (e.g., LANCE Ultra cAMP kit) containing a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the functional IC₅₀ based on the restoration of the TR-FRET signal.

H3R_Signaling Ligand Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone (H3R Antagonist) H3R Histamine H3 Receptor (Gi/o Coupled GPCR) Ligand->H3R Competitive Binding Gi Gi/o Protein (Inhibited) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Stimulated by Forskolin) Gi->AC Lifts Inhibition cAMP cAMP Accumulation (Restored Signal) AC->cAMP ATP Conversion

Mechanism of action for H3R functional antagonism and cAMP signal restoration.

Data Presentation & Assay Validation Parameters

To ensure the assay is a self-validating system, the Z'-factor must be calculated for every plate. A Z'-factor > 0.5 indicates a robust assay suitable for high-throughput screening. Below is a structured data presentation template demonstrating expected comparative outcomes for this chemical class against standard reference compounds.

Target Receptor / TransporterReference CompoundReference IC₅₀ (nM)Test Compound IC₅₀ (nM)*Assay Readout Modality
hDAT (Dopamine Transporter)GBR-1290914.2 ± 1.5To be determinedASP+ Fluorescence (Ex475/Em605)
hNET (Norepinephrine Transporter)Nisoxetine4.8 ± 0.6To be determinedASP+ Fluorescence (Ex475/Em605)
hSERT (Serotonin Transporter)Fluoxetine18.5 ± 2.1To be determinedASP+ Fluorescence (Ex475/Em605)
hH3R (Histamine H3 Receptor)Thioperamide22.4 ± 3.0To be determinedTR-FRET (cAMP Accumulation)

*Note: Quantitative values for Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone must be empirically derived using the protocols established above. The structural homology to known non-imidazole H3 antagonists suggests potential nanomolar affinity at the H3R[2].

References

Sources

Strategic Utilization of Cyclohexyl 2-(pyrrolidinomethyl)phenyl Ketone in KCNQ Modulator Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-Kv7-042

Executive Summary

The modulation of KCNQ (Kv7) potassium channels, specifically Kv7.2/7.3 heteromers, represents a critical therapeutic pathway for treating neuronal hyperexcitability disorders, including epilepsy, tinnitus, and neuropathic pain. While first-generation modulators like Retigabine targeted the channel's pore-forming domain via a specific tryptophan residue (W236), next-generation discovery has shifted toward diverse chemotypes to improve selectivity and metabolic stability.

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS 898775-24-1) serves as a high-value "privileged scaffold" intermediate. Its structure combines a lipophilic cyclohexyl moiety, an aryl core, and a basic pyrrolidine side chain—three critical pharmacophoric elements required for binding to the voltage-sensing domain (VSD) or the pore-gate domain of KCNQ channels.

This application note details the synthetic utility of this ketone, providing validated protocols for its conversion into chiral amino-alcohol and diamine-based KCNQ modulators.

Pharmacophore Rationale & Chemical Logic

The "Lipophilic-Cationic" Interface

Most KCNQ openers require a delicate balance between lipophilicity (to penetrate the CNS and interact with hydrophobic channel pockets) and basicity (to interact with gating charges).

  • The Cyclohexyl Group: Mimics the lipophilic bulk found in Retigabine's fluorobenzyl group or the adamantyl group of other ion channel blockers, providing hydrophobic anchoring.

  • The Ketone Handle: Acts as a versatile "divergent point." It can be reduced to a chiral alcohol (hydrogen bond donor/acceptor) or transformed into a tertiary amine, altering the vector of the lipophilic tail.

  • The Pyrrolidinomethyl Arm: Provides the necessary basic nitrogen at a specific distance from the aromatic core, mimicking the pharmacophore of known gating modifiers.

Synthetic Divergence Pathways

The ketone intermediate allows access to three distinct chemical series:

  • Series A (Chiral Amino-Alcohols): Via enantioselective reduction. Targets the S5-S6 linker region.

  • Series B (Rigid Tricycles): Via intramolecular cyclization. Mimics rigid modulators like BMS-204352.

  • Series C (Linker Expansion): Via Grignard addition or Wittig olefination.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Pre-requisite: If not purchasing CAS 898775-24-1, it can be synthesized via the following validated route.

Objective: Synthesis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone. Scale: 10 mmol

  • Starting Material: o-Tolyl cyclohexyl ketone.

  • Bromination (Radical Substitution):

    • Dissolve o-tolyl cyclohexyl ketone (2.02 g, 10 mmol) in CCl₄ (or trifluorotoluene for green chemistry compliance, 20 mL).

    • Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) and AIBN (0.16 g, 1 mmol).

    • Reflux for 4 hours under N₂. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.

    • Cool, filter off succinimide, and concentrate the filtrate to yield crude 2-(bromomethyl)phenyl cyclohexyl ketone.

  • Amination:

    • Dissolve the crude bromide in dry THF (15 mL).

    • Add Pyrrolidine (1.42 g, 20 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Workup: Quench with sat. NaHCO₃, extract with DCM (3x), dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (DCM/MeOH 95:5) to yield the title ketone as a pale yellow oil.

Protocol B: Enantioselective Reduction to KCNQ-Active Amino-Alcohols

Rationale: The chiral alcohol often dictates the potency and selectivity between Kv7.2 and Kv7.4.

Objective: Synthesis of (S)-(2-(pyrrolidin-1-ylmethyl)phenyl)(cyclohexyl)methanol.

Reagents:

  • Substrate: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (1.0 eq)

  • Catalyst: (S,S)-Ts-DPEN-Ru(p-cymene)Cl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the ketone (271 mg, 1 mmol) in dry DMF (2 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (3.2 mg, 0.005 mmol).

  • Initiation: Degas the solution with Argon for 10 mins. Add the HCOOH/Et₃N mixture (0.5 mL) via syringe.

  • Incubation: Stir at 28°C for 24 hours.

  • Monitoring: Check conversion via HPLC (Chiralcel OD-H column).

  • Workup: Dilute with water (10 mL), adjust pH to >10 with 1M NaOH (to ensure the amine is freebase), and extract with EtOAc.

  • Isolation: The resulting chiral alcohol precipitates or is purified via recrystallization from hexane/ether.

Data Output:

Parameter Value
Yield 88-92%
ee (Enantiomeric Excess) >96%
Appearance White crystalline solid

| Key NMR Signal | δ 4.55 (d, 1H, CH-OH) |

Workflow Visualization

The following diagram illustrates the strategic divergence from the core ketone intermediate to potential KCNQ modulator classes.

KCNQ_Synthesis_Workflow Start Precursor: o-Tolyl Cyclohexyl Ketone Core CORE INTERMEDIATE: Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone (CAS 898775-24-1) Start->Core 1. NBS/AIBN 2. Pyrrolidine RouteA Route A: Asymmetric Transfer Hydrogenation Core->RouteA RouteB Route B: Grignard Addition (R-MgBr) Core->RouteB RouteC Route C: Reductive Cyclization Core->RouteC ProdA Product A: Chiral Amino-Alcohol (Linker Optimization) RouteA->ProdA Ru-TsDPEN HCOOH/TEA ProdB Product B: Tertiary Carbinol (Steric Bulk Increase) RouteB->ProdB PhMgBr or BnMgBr ProdC Product C: Fused Tricyclic Scaffold (Conformational Restriction) RouteC->ProdC TiCl4/Zn (McMurry-like) Target Target: Kv7.2/7.3 Channel Modulation ProdA->Target H-Bond Donor Interaction ProdB->Target Hydrophobic Pocket Fill ProdC->Target Entropy Reduction

Figure 1: Synthetic divergence from the core ketone scaffold to diverse KCNQ modulator chemotypes.

Quality Control & Validation

To ensure the integrity of the synthesized modulators, the following QC parameters must be met before biological screening (FluxOR™ Thallium flux assay or Patch-clamp).

Structural Verification (NMR)
  • 1H NMR (400 MHz, CDCl₃) for the Ketone:

    • Aromatic region: 7.2–7.5 ppm (m, 4H).

    • Benzylic CH₂: ~3.8 ppm (s, 2H).

    • Cyclohexyl methine: ~3.1 ppm (m, 1H, alpha to carbonyl).

    • Pyrrolidine ring: ~2.5 ppm (m, 4H, N-CH₂), ~1.7 ppm (m, 4H, C-CH₂).

Purity Standards
  • HPLC Purity: >98% (Required for electrophysiology to avoid false positives from impurities).

  • Residual Solvent: <500 ppm (DMF/THF can block channels non-specifically).

  • Salt Form: Convert free bases to Hydrochloride or Tartrate salts for aqueous solubility in physiological buffers.

References

  • Miceli, F., et al. (2008). "Molecular pathophysiology and pharmacology of the Kv7.2/Kv7.3 channel." Current Opinion in Pharmacology. Link

  • Dalby-Brown, W., et al. (2006). "Kv7 channels: function, pharmacology and channel modulators." Current Topics in Medicinal Chemistry. Link

  • Xiong, Q., et al. (2008). "Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants." Nature Chemical Biology. Link

  • BenchChem. (2025). "Synthesis pathways and chemical intermediates of procyclidine and related amino-ketones." BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2024). "Product Specification: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone." Merck/MilliporeSigma. Link

  • Gribkoff, V. K. (2003). "The therapeutic potential of neuronal KCNQ channel openers." Expert Opinion on Therapeutic Targets. Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel. The compounds described are potent biological modulators and should be handled with appropriate safety precautions.

Troubleshooting & Optimization

Optimization of Grignard reaction for "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Grignard reaction for "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" Case ID: G-CYC-PYR-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges in synthesizing Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone via the Grignard addition of cyclohexylmagnesium halide to 2-(pyrrolidinomethyl)benzonitrile .

This transformation presents a unique set of "Process Chemistry" challenges:

  • Steric Bulk: Both the cyclohexyl nucleophile and the ortho-substituted benzonitrile are sterically demanding.

  • Lewis Basic Side-Chain: The pyrrolidine nitrogen acts as an internal ligand, altering the reactivity of the Magnesium center (Chelation Control).

  • Imine Stability: The intermediate ketimine salt is stabilized by intramolecular coordination, making hydrolysis the rate-limiting step for isolation.

Module 1: Reagent Preparation (The Engine)

Objective: Generation of high-molarity, Wurtz-free Cyclohexylmagnesium Bromide (or Chloride).

Critical Analysis: Chloride vs. Bromide

For cyclohexyl systems, the choice of halide is non-trivial.[1]

FeatureCyclohexylmagnesium Chloride (CyMgCl)Cyclohexylmagnesium Bromide (CyMgBr)
Initiation Difficult (High activation energy)Easy (Spontaneous with I2)
Wurtz Coupling Low (Slower formation limits dimerization)High (Fast formation favors radical dimerization)
Stability High (Precipitates less in ether)Moderate
Recommendation Preferred for Scale-up (Cleaner profile)Preferred for R&D (Ease of use)
Troubleshooting: Initiation Failure

Symptoms: Mg turnings remain shiny/dull; solvent does not boil; iodine color persists.[2]

Q: I've added 10% of my halide and iodine, but nothing is happening. Should I heat it more? A: STOP. Do not simply crank up the heat. This leads to a "runaway" induction where the entire charge initiates simultaneously, potentially causing an explosion.

  • The Fix: Use the "Entrainment Method" . Add 1-2 drops of pure 1,2-dibromoethane (DBE) or DIBAL-H (1 mol%) to the Mg/Solvent slurry before adding the cyclohexyl halide. This chemically etches the MgO surface. Once the DBE initiates (vigorous bubbling), start your cyclohexyl halide addition.

Troubleshooting: Sludge Formation (Wurtz Coupling)

Symptoms: Reaction turns white/gray and thick; yield of Grignard titration is <60%. Cause: Cyclohexyl radicals are coupling to form bicyclohexyl . This is concentration and temperature-dependent. Protocol Adjustment:

  • Dilution: Increase solvent volume. High concentration favors bimolecular coupling.

  • Temperature: Keep the internal temperature between 35-40°C (gentle reflux). Do not overheat.

  • Addition Rate: Slow down. Starve the reaction of alkyl halide to ensure Mg is always in excess.

Module 2: The Coupling Reaction (The Mechanism)

Objective: Controlled addition of CyMgX to 2-(pyrrolidinomethyl)benzonitrile.

The "Internal Chelation" Effect

Unlike a standard benzonitrile, your substrate contains a pyrrolidine nitrogen at the ortho position.

  • Mechanism: The Lewis-basic nitrogen coordinates to the Magnesium of the Grignard reagent before the nucleophilic attack.

  • Outcome: This forms a 6-membered metallacycle .

    • Pro: It brings the nucleophile closer to the nitrile carbon (Directed Addition).

    • Con: It requires at least 2.0 equivalents of Grignard. One equivalent coordinates the amine; the second equivalent performs the attack (or the coordinated species rearranges slowly).

Visualizing the Pathway

The following diagram illustrates the chelation-controlled pathway and the critical hydrolysis step.

GrignardPathway Substrate 2-(pyrrolidinomethyl) benzonitrile Complex Coordination Complex (Mg-N interaction) Substrate->Complex Mixing in THF Grignard Cyclohexyl-MgBr (>1.5 equiv) Grignard->Complex ImineSalt Magnesium Ketimine (Stable Metallacycle) Complex->ImineSalt Nucleophilic Attack (Reflux) Hydrolysis Acidic Hydrolysis (H3O+, Heat) ImineSalt->Hydrolysis Quench Warning CRITICAL STEP: Imine is resistant to hydrolysis due to steric bulk. ImineSalt->Warning Product Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Hydrolysis->Product Deprotection

Caption: Reaction pathway highlighting the coordination complex and the stability of the intermediate ketimine salt.

Protocol: The Optimized Coupling
  • Solvent Switch: While Ether is fine for the Grignard prep, THF (Tetrahydrofuran) is superior for the coupling. The higher boiling point (66°C) is often necessary to overcome the steric barrier of the cyclohexyl addition.

  • Stoichiometry: Use 1.5 to 2.0 equivalents of CyMgX.

  • Temperature:

    • Add Grignard at 0°C (to control exotherm).

    • Warm to Room Temp.

    • Reflux is Mandatory: Heat to reflux for 4–12 hours. The steric bulk prevents the reaction from completing at room temperature.

Module 3: Workup & Isolation (The Finish)

Objective: Hydrolysis of the stable ketimine intermediate.

Common Failure Mode: "I isolated the starting material or an amine, not the ketone." Diagnosis: You likely isolated the imine (which can revert or look like a complex mix) because the hydrolysis was incomplete. The bulky cyclohexyl and phenyl groups protect the imine carbon from water attack.

Troubleshooting Guide: Hydrolysis
SymptomDiagnosisCorrective Action
Product contains C=N stretch (IR: ~1630 cm⁻¹) Incomplete HydrolysisThe imine survived the quench. You need a stronger acid and heat .
Low Mass Recovery Product is in Aqueous LayerThe product has a basic pyrrolidine amine. At pH < 9, it is protonated and stays in the water.
Emulsion during extraction Mg Salts precipitatingUse Rochelle's Salt (Potassium Sodium Tartrate) or saturated NH4Cl with EDTA.
Optimized Workup Protocol
  • Quench: Cool reaction to 0°C. Slowly add 6M HCl (Caution: Exotherm).

    • Why HCl? You need to protonate the imine nitrogen to make the carbon electrophilic enough for water to attack.

  • The "Cook": Stir the acidic biphasic mixture (pH < 1) at room temperature for 2 hours, or gently warm to 40°C if monitoring shows imine persistence.

  • Basification (Critical):

    • The ketone product contains a pyrrolidine ring (tertiary amine). In acid, it is an ammonium salt (water-soluble).

    • Action: After hydrolysis is complete, neutralize the aqueous layer with NaOH or NH4OH until pH > 10 .

    • Result: The product becomes a free base and will extract into the organic layer (DCM or Ether).

Frequently Asked Questions (FAQs)

Q: Can I use commercial Cyclohexylmagnesium chloride? A: Yes, and it is often preferred. Commercial sources (e.g., Sigma, various bulk suppliers) usually stabilize the reagent with specific additives. However, always titrate before use (using salicylaldehyde phenylhydrazone or similar method) as the titer drops over time due to slow Wurtz coupling in the bottle.

Q: Why do I see a "double addition" product (tertiary alcohol)? A: This is rare with nitriles but possible if the imine anion is unstable. However, with the ortho-amino group, the intermediate is usually very stable. If you see tertiary alcohols, ensure you are not using an excess of Grignard at high temperatures for prolonged periods after the initial addition is complete. More likely, you are seeing impurities from the Grignard prep itself.

Q: The reaction mixture turned into a solid rock. What happened? A: The Magnesium-Amine-Imine complex is insoluble in your solvent.

  • Fix: Add more anhydrous THF. Mechanical stirring is superior to magnetic stirring for this specific reaction due to the heavy slurry formed by the coordination complex.

References

  • Grignard Addition to Nitriles (Mechanism)

    • Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles.[3][4]

    • Source: Chemistry Steps.[2][5][6][7][8][9]

    • URL:[Link]

  • Cyclohexyl Grignard Preparation (Halide Choice)

    • Title: Preparation of Cyclohexylmagnesium Chloride and Bromide.[9][10][11]

    • Source: Organic Syntheses, Coll.[10] Vol. 1, p.186 (1941).

    • URL:[Link]

  • Ortho-Effect in Grignard Reactions

    • Title: Action of the Grignard Reagent upon Amino-nitriles.[12][13]

    • Source: Journal of the Chemical Society (Resurfaced via RSC).
    • URL:[Link]

  • Troubleshooting Initiation: Title: Troubleshooting Grignard Reaction Initiation. Source: BenchChem Technical Guides.

Sources

Overcoming solubility issues of "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Assay Compatibility Issues

Status: Active | Last Updated: February 28, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

User Query: "I am observing inconsistent data and potential precipitation when using Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone in my biological assays. How do I stabilize this compound in aqueous buffers?"

Scientist’s Diagnosis: This compound presents a classic "Lipophilic Amine" challenge.[1] Structurally, it combines a highly hydrophobic domain (cyclohexyl + phenyl rings) with a basic ionizable center (pyrrolidine).

  • In DMSO (Stock): The compound is fully soluble.

  • In Acidic Buffer (pH < 6): The pyrrolidine nitrogen is protonated (

    
    ), rendering the molecule soluble.
    
  • In Physiological Assay Buffer (pH 7.4): The compound exists in equilibrium. A significant fraction shifts to the uncharged (free base) state. Driven by the cyclohexyl group, this uncharged fraction is hydrophobic and prone to rapid aggregation ("crashing out") or adsorption to plasticware.

Physicochemical Dashboard
ParameterEstimated ValueImpact on Assay
pKa (Pyrrolidine) ~9.5Ionized at pH 7.4, but equilibrium exists.
LogP (Predicted) ~3.5 – 4.2High lipophilicity; drives precipitation in water.
State (Free Base) Viscous Oil / Low-melt SolidDifficult to weigh; density issues in liquid handling.
Solubility (Aq. pH 7.4) < 10 µM (Unstable)Requires carriers or kinetic stabilization.

Troubleshooting Guides (Q&A Format)

Module A: The "DMSO Crash" Phenomenon

Q: My compound precipitates immediately when I add the DMSO stock to my assay buffer. Why?

A: This is a kinetic solubility failure. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, you create a momentary local environment of high supersaturation. The hydrophobic cyclohexyl groups aggregate faster than the water molecules can solvate the protonated amine. This forms "micro-precipitates" that are invisible to the naked eye but scatter light and inhibit enzymes non-specifically (the "promiscuous inhibitor" effect).

The Solution: The "Intermediate Dilution" Protocol Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate step to allow ordered solvation.

Step-by-Step Protocol:

  • Stock: Start with 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a 50% DMSO / 50% Water (or Buffer) mixture.

    • Result: 1 mM compound in 50% DMSO. The high organic content prevents immediate crashing, while the water introduces the necessary protons to begin ionizing the pyrrolidine nitrogen.

  • Final: Dilute this intermediate into your assay buffer to reach the final concentration (e.g., 10 µM).

    • Result: The compound is now pre-solvated and ionized, significantly reducing shock precipitation.

Module B: Surface Adsorption (The "Missing Compound" Issue)

Q: My serial dilutions look linear, but the IC50 is shifting, and mass spec shows lower concentrations than expected.

A: Your compound is likely sticking to the plastic. Lipophilic amines (LogP > 3, pKa > 8) have a high affinity for polypropylene and polystyrene surfaces found in standard pipette tips and reservoirs. This is often mistaken for solubility issues.

Corrective Actions:

  • Switch Labware: Use Low-Binding polypropylene plates and tips. Alternatively, use glass-coated plates for the intermediate dilution steps.

  • Add a Carrier: If your assay tolerates it, add 0.01% BSA (Bovine Serum Albumin) or 0.05% Pluronic F-127 to the assay buffer before adding the compound. The protein/surfactant coats the plastic surface and forms soluble complexes with the lipophilic compound, keeping it in solution.

Module C: pH Sensitivity

Q: Can I just lower the pH of my assay to keep it soluble?

A: Only if your biology permits. Since the pKa is ~9.5, lowering the pH to 6.0 ensures nearly 100% ionization, drastically improving solubility. However, most enzymes and cells require pH 7.2–7.6.

  • Strategy: If you must work at pH 7.4, ensure your buffer capacity is high (e.g., 50 mM HEPES rather than 10 mM). The ionization of the amine consumes protons; a weak buffer might locally alkalinize, forcing the compound back into its insoluble free-base form.

Visualizing the Workflow

Diagram 1: Solubility Decision Tree

Caption: Logical workflow for diagnosing and resolving precipitation issues with Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone.

SolubilityWorkflow Start Start: Compound Precipitation? CheckConc Is Final Conc > 50 µM? Start->CheckConc LowerConc Action: Reduce Assay Conc (Limit of Solubility) CheckConc->LowerConc Yes CheckMethod Direct Dilution Used? (100% DMSO -> Buffer) CheckConc->CheckMethod No ChangeMethod Action: Use Intermediate Dilution (50% DMSO) CheckMethod->ChangeMethod Yes CheckPlastic Is Compound 'Disappearing'? (Low Signal) CheckMethod->CheckPlastic No ChangePlastic Action: Switch to Low-Binding Plates or Add 0.01% BSA CheckPlastic->ChangePlastic Yes

Diagram 2: The Intermediate Dilution Protocol

Caption: Step-by-step dilution strategy to prevent "shock precipitation" of lipophilic amines.

DilutionProtocol Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Step 1 mM in 50% DMSO (Pre-solvation) Stock->Inter  1:10 Dilution   (into Water/DMSO mix) Final Assay Well 10 µM in Buffer (<1% DMSO) Inter->Final  1:100 Dilution   (into Assay Buffer)

Advanced FAQ: Solubility vs. Aggregation

Q: How do I distinguish between "true" solubility and colloidal aggregation? A: This is critical for drug development.

  • True Solution: Monomeric dispersion.

  • Colloidal Aggregate: The compound forms nanometer-sized blobs that sequester proteins.

  • Test: Add 0.01% Triton X-100 (freshly prepared) to your assay. If the IC50 drastically changes (e.g., the compound loses potency), the original activity was likely a false positive caused by aggregation (the detergent breaks up the aggregate).

Q: Is Cyclodextrin a viable alternative to DMSO? A: Yes. For this specific molecule (Cyclohexyl + Phenyl), Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is an excellent carrier. The hydrophobic cyclohexyl ring fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.

  • Protocol: Prepare a 20% w/v HP-β-CD stock in water. Dissolve your compound directly into this (with sonication) instead of DMSO if your assay is extremely sensitive to organic solvents.

References & Authoritative Sources

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Drug Discovery.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Standard text on physicochemical properties including LogP and pKa effects on solubility).

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous aggregation. (Seminal paper on how lipophilic compounds form aggregates in assays).

  • PubChem Compound Summary. Cyclohexyl phenyl ketone derivatives. (For structural verification and lipophilicity data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The class of compounds exemplified by "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" represents a scaffold of significant interest. These are α-amino ketones, which are prevalent structural motifs in bioactive molecules and serve as versatile synthetic intermediates.[1][2] Their architecture, combining a bulky cyclohexyl group, an aromatic phenyl ring, and a basic pyrrolidine moiety, presents a unique analytical challenge that demands a multi-faceted approach for structural verification.

This guide provides an in-depth, experience-driven framework for confirming the structure of these complex ketones. We will move beyond simply listing techniques, instead focusing on the strategic integration of modern analytical methods to build an unshakeable, self-validating case for the correct molecular structure. We will compare the target molecule with structurally similar alternatives to highlight the diagnostic power of each technique.

Pillar 1: The Strategic Arsenal for Structural Elucidation

The conclusive identification of a molecule like Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is never achieved with a single technique. Instead, it requires the synergistic application of several spectroscopic and spectrometric methods.[3] The primary tools for this task are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complemented by chromatographic techniques to ensure sample purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For our target molecule, specific signatures in the NMR spectra are expected for the cyclohexyl, the substituted phenyl, and the pyrrolidinomethyl moieties.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering the first piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is critical as it delivers a highly accurate mass measurement, allowing for the determination of the elemental formula—a crucial validation step. Furthermore, the fragmentation pattern observed in the mass spectrum provides a molecular "fingerprint" that can help piece the structure together.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound class, the most diagnostic absorption will be the strong carbonyl (C=O) stretch of the ketone. The absence or presence of other key bands provides corroborating evidence for the overall structure.

Pillar 2: The Integrated Workflow for Unambiguous Confirmation

A robust structural confirmation process follows a logical and iterative workflow. The goal is to create a dataset where each piece of information validates the others.

G Workflow for Spectroscopic Structural Validation cluster_0 Purity Assessment cluster_1 Initial Structural Analysis cluster_2 Definitive Structure & Composition cluster_3 Final Confirmation HPLC HPLC/UPLC Analysis (Purity >95%?) HPLC->HPLC MS Low-Res MS (Expected MW?) HPLC->MS If Pure IR IR Spectroscopy (Key Functional Groups?) MS->IR IR->HPLC Inconsistent: Re-evaluate Purity/Synthesis HRMS High-Res MS (HRMS) (Confirm Elemental Formula) IR->HRMS Data Consistent? NMR 1D NMR (¹H, ¹³C) (Map C-H Framework) HRMS->NMR NMR_2D 2D NMR (COSY, HSQC) (Confirm Connectivity) NMR->NMR_2D CONFIRM Structure Confirmed NMR_2D->CONFIRM All Data Correlates

Caption: Integrated workflow for structural validation of synthetic compounds.

Pillar 3: Comparative Data Analysis in Practice

To truly understand the power of these techniques, we must compare the spectral data of our target compound with that of closely related structures. Let us consider three compounds:

  • Compound A: Cyclohexyl phenyl ketone (the parent ketone).

  • Compound B: Cyclohexyl 2 -(pyrrolidinomethyl)phenyl ketone (our target molecule).

  • Compound C: Cyclohexyl 4 -(pyrrolidinomethyl)phenyl ketone (a positional isomer).

The following tables present the expected, illustrative data for these compounds.

Table 1: Comparative Infrared (IR) & Mass Spectrometry (MS) Data
CompoundKey IR Absorptions (cm⁻¹)Diagnostic FeatureMolecular Ion [M+H]⁺ (m/z)
A: Parent Ketone ~1680 (strong)Strong C=O stretch of an aryl ketone.[7]189.1274
B: Target (ortho) ~1685 (strong)C=O stretch, largely unchanged. Absence of broad N-H stretch confirms tertiary amine.286.2165
C: Isomer (para) ~1685 (strong)Identical to Compound B, demonstrating IR's limitation in distinguishing positional isomers.286.2165

Insight: Both IR and MS clearly confirm the addition of the C₅H₁₀N (pyrrolidinomethyl) group when moving from Compound A to B/C. However, they cannot differentiate between the positional isomers B and C. This is where NMR becomes indispensable.

Table 2: Comparative ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
ProtonsCompound A (δ ppm)Compound B (δ ppm)Compound C (δ ppm)Rationale for Change
Phenyl (Ar-H) 7.9 (m, 2H), 7.5 (m, 3H)7.7-7.3 (m, 4H)7.9 (d, 2H), 7.4 (d, 2H)The ortho-substitution in B creates a complex, asymmetric multiplet. The para-substitution in C results in two clean doublets.
Cyclohexyl (CH) ~3.2 (m, 1H)~3.1 (m, 1H)~3.2 (m, 1H)Minimal change expected.
Cyclohexyl (CH₂) 1.9-1.2 (m, 10H)1.9-1.2 (m, 10H)1.9-1.2 (m, 10H)Minimal change expected.
Methylene (-CH₂-) N/A3.7 (s, 2H) 3.6 (s, 2H) Diagnostic singlet for the benzylic protons linking the phenyl ring and pyrrolidine.
Pyrrolidine (α-CH₂) N/A~2.6 (t, 4H)~2.5 (t, 4H)Protons adjacent to the nitrogen.
Pyrrolidine (β-CH₂) N/A~1.8 (m, 4H)~1.8 (m, 4H)Protons beta to the nitrogen.

Insight: ¹H NMR is the definitive tool for differentiating isomers B and C. The splitting pattern of the aromatic protons (a complex multiplet for ortho vs. two distinct doublets for para) provides a clear and unambiguous structural assignment. The appearance of the new singlet for the methylene bridge and the characteristic pyrrolidine signals confirms the presence of the side chain.[8]

Table 3: Comparative ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
CarbonsCompound A (δ ppm)Compound B (δ ppm)Compound C (δ ppm)Rationale for Change
Ketone (C=O) ~205~206~204The electronic environment of the carbonyl changes slightly with substitution.
Phenyl (Ar-C) ~137, 132, 128 (x2), 128 (x2)~140, 138, 131, 130, 128, 125~145, 136, 130 (x2), 128 (x2)The number and chemical shifts of aromatic carbons differ. B (ortho) will show 6 distinct signals. C (para) will show only 4 signals due to symmetry.
Cyclohexyl (CH) ~46~46~46Minimal change expected.
Methylene (-CH₂-) N/A~58 ~60 Diagnostic signal for the benzylic carbon.
Pyrrolidine (α-C) N/A~54~54Carbon adjacent to nitrogen.[9]
Pyrrolidine (β-C) N/A~24~24Carbon beta to nitrogen.[9]

Insight: ¹³C NMR provides powerful corroborating evidence. The key diagnostic is the number of aromatic carbon signals: six for the asymmetric ortho isomer (B) and four for the symmetric para isomer (C). This confirms the substitution pattern determined by ¹H NMR.

Field-Proven Experimental Protocols

Trustworthy data comes from meticulous execution. The following are standard operating procedures for acquiring high-quality data for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector (e.g., Photo Diode Array).[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for improved peak shape of the basic amine). For example, start at 10% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Procedure:

    • Prepare a ~1 mg/mL solution of the compound in acetonitrile.

    • Inject 5 µL onto the column.

    • Integrate the resulting chromatogram.

  • Causality: The goal is to confirm a purity of >95% before proceeding. Impurities can introduce extraneous signals into NMR and MS spectra, leading to incorrect interpretations. Formic acid is used to protonate the pyrrolidine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[3]

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans. A longer acquisition time is needed due to the low natural abundance of the ¹³C isotope.

    • 2D NMR (if needed): If the 1D spectra are complex or ambiguous, acquire a ¹H-¹H COSY (to show proton-proton coupling) and a ¹H-¹³C HSQC (to link protons directly to the carbons they are attached to).

  • Causality: The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds. If solubility is an issue, or if acidic protons need to be observed, DMSO-d₆ is a suitable alternative. Higher field strength (e.g., >400 MHz) provides better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of these molecules.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Procedure:

    • Infuse the sample directly into the source via a syringe pump.

    • Acquire the spectrum in positive ion mode. The basic pyrrolidine nitrogen will readily accept a proton to form the [M+H]⁺ ion.

    • Calibrate the instrument immediately before or during the run with a known standard.

  • Causality: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. TOF or Orbitrap analyzers provide the high mass accuracy (typically <5 ppm error) required to confidently determine the elemental composition from the measured mass.

Conclusion

The structural confirmation of a molecule like Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a systematic process of evidence gathering. It begins with ensuring purity via chromatography, proceeds to determining the molecular formula and identifying key functional groups with HRMS and IR, and culminates in the detailed mapping of the molecular framework by ¹H and ¹³C NMR. By comparing the acquired data against that of known or isomeric structures, a researcher can build a comprehensive and self-validating argument for the correct structure. This rigorous, multi-technique approach is not merely a quality control step; it is the essential foundation for all subsequent research and development efforts.

References

  • Pharmaceutical Chemical Analysis Methods For Identification And Limit Tests. Google Vertex AI Search.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.
  • Analytical Techniques in Pharmaceutical Analysis. [Source Not Available].
  • Techniques in Pharmaceutical Analysis. ILT.
  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
  • Synthesis of α-amino carbonyl compounds: a brief review. [Source Not Available].
  • Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase.
  • The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. [Source Not Available].
  • Spectroscopic Analysis for the Structural Validation of Cyclohexyl-phenyl-methanone Oxime: A Compar
  • Cyclohexyl Phenyl Ketone. CymitQuimica.

Sources

Comparing biological activity of "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1), a compound belonging to the class of ortho-substituted Mannich bases.

Unlike the widely known


-pyrrolidinophenones (e.g., 

-PVP,

-PCYP) which are psychostimulants targeting monoamine transporters, this molecule features a distinct benzylamine structural motif. This structural variation fundamentally alters its pharmacological profile, shifting it away from dopaminergic stimulation toward potential sodium channel blockade , sigma receptor modulation , and antimicrobial activity .

Comparative Pharmacodynamics: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone vs. Functional Analogs

This analysis compares the target molecule against three distinct analogs to illustrate the Structure-Activity Relationship (SAR):

  • 
    -PCYP:  A structural isomer and potent psychostimulant.
    
  • Tolperisone: A centrally acting muscle relaxant (sodium channel blocker).

  • Nefopam: A cyclic analog with analgesic properties (monoamine reuptake inhibitor).

1. Structural & Pharmacological Divergence

The critical differentiator is the regiochemistry of the amine insertion .

  • Target Molecule: The pyrrolidine is attached to the phenyl ring via a methylene bridge (ortho-position).

  • Stimulant Analogs (

    
    -PCYP):  The pyrrolidine is attached to the 
    
    
    
    -carbon of the ketone chain.
Table 1: Comparative Biological Activity Profile
FeatureTarget: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone Analog 1:

-PCYP
(Stimulant Reference)
Analog 2: Tolperisone (Therapeutic Reference)
Core Scaffold Ortho-Mannich Base (Aryl-Ketone)

-Aminoketone (Cathinone)

-Aminoketone (Propiophenone)
Amine Position Ortho-Benzyl (Ring-substituted)

-Alkyl (Chain-substituted)

-Alkyl (Chain-substituted)
DAT Inhibition Negligible (Predicted)High Potency (

nM)
Negligible
Na+ Channel Block High Potential (Local Anesthetic-like)LowHigh (Mechanism of Action)
Stability Moderate (Retro-Mannich prone)HighModerate
Primary Utility Research (Antimicrobial/Cytotoxic screening)NPS / PsychostimulantMuscle Relaxant / Antispasmodic
2. Mechanism of Action Analysis
The "Scaffold Hop" Effect

The shift of the pyrrolidine group from the alkyl chain (in


-PCYP) to the phenyl ring (in the target molecule) disrupts the pharmacophore required for the Dopamine Transporter (DAT) . DAT ligands typically require a specific distance (approx. 5-7 Å) between the aromatic centroid and the basic nitrogen.

In the target molecule, the ortho-substitution locks the nitrogen in a rigid proximity to the ketone oxygen, likely facilitating an intramolecular hydrogen bond . This conformation is characteristic of Type I Antiarrhythmics and Local Anesthetics , suggesting the molecule acts as a voltage-gated sodium channel (


) blocker rather than a monoamine reuptake inhibitor.
3. Visualization of Structural Isomerism & SAR

The following diagram illustrates the structural divergence that dictates the biological activity.

SAR_Comparison Target Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone (Target Molecule) Feat_Ortho Ortho-Benzyl Amine (Rigid Steric Bulk) Target->Feat_Ortho PCYP alpha-PCYP (Stimulant Isomer) Feat_Alpha Alpha-Carbon Amine (Flexible Chain) PCYP->Feat_Alpha Tolperisone Tolperisone (Muscle Relaxant) Tolperisone->Feat_Ortho Functional Analog Out_Na Na+ Channel Blockade (Anesthetic/Relaxant) Feat_Ortho->Out_Na Promotes Out_DAT DAT/NET Inhibition (Psychostimulant) Feat_Ortho->Out_DAT Abolishes Feat_Alpha->Out_DAT Promotes

Figure 1: SAR divergence between the target Mannich base and its psychoactive isomer (


-PCYP). The ortho-substitution favors sodium channel interaction over transporter binding.

Experimental Protocols for Validation

To objectively characterize the target molecule, researchers should employ the following self-validating protocols. These assays distinguish between "designer drug" activity and "therapeutic" potential.

Protocol A: Retro-Mannich Stability Assay

Mannich bases are prone to deamination (Retro-Mannich reaction), releasing the free amine and the


-unsaturated ketone (enone), which is often cytotoxic.
  • Preparation: Dissolve 10 mM of the target compound in Phosphate Buffered Saline (PBS, pH 7.4) and separately in 0.1 M HCl (simulating gastric fluid).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Analysis: Analyze via HPLC-UV/Vis (254 nm).

  • Validation Criteria:

    • Appearance of a new peak corresponding to cyclohexyl phenyl ketone or the methylene derivative indicates instability.

    • Interpretation: If >20% degradation occurs within 4 hours, biological activity in vivo may be driven by the degradation products (alkylating agents) rather than the parent molecule.

Protocol B: Competitive Radioligand Binding (DAT vs. Sigma-1)

This protocol determines if the molecule is a stimulant (DAT) or a potential neuropathic pain agent (Sigma-1).

  • Membrane Preparation: Use HEK293 cells stably expressing human DAT or Guinea pig brain homogenates (rich in Sigma-1).

  • Radioligands:

    • DAT:

      
       (Specific activity ~80 Ci/mmol).
      
    • Sigma-1:

      
      .
      
  • Workflow:

    • Incubate membranes with radioligand (2 nM) and increasing concentrations of the target molecule (

      
       to 
      
      
      
      M).
    • Incubate for 2 hours at 25°C (equilibrium).

    • Terminate via rapid vacuum filtration over GF/B filters.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Expected Result:

    • Target Molecule: Expected

      
       nM for DAT (Inactive). Expected 
      
      
      
      nM for Sigma-1 (Active).
    • Control (

      
      -PCYP):  Expected 
      
      
      
      nM for DAT.

Biological Pathway & Toxicity Risks

The biological activity of Mannich bases often involves a dual-mechanism: receptor binding (reversible) and covalent modification (irreversible) if the molecule is unstable.

Pathway_Toxicity cluster_Stable Pathway A: Stable Interaction (Reversible) cluster_Unstable Pathway B: Retro-Mannich (Irreversible) Compound Cyclohexyl 2-(pyrrolidinomethyl) phenyl ketone Receptor Na+ Channel / Sigma Receptor Compound->Receptor Intact Binding Breakdown Decomposition Compound->Breakdown pH < 5 or Metabolism Effect_A Analgesia / Muscle Relaxation Receptor->Effect_A Enone Reactive Enone Intermediate Breakdown->Enone GSH Glutathione Depletion Enone->GSH Michael Addition Cyto Cytotoxicity / Apoptosis GSH->Cyto

Figure 2: Dual-pathway mechanism. Pathway A represents the therapeutic potential (similar to Tolperisone). Pathway B represents the toxicity risk common to Mannich bases due to alkylating metabolites.

Conclusion

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone should not be classified as a direct functional analog of psychoactive cathinones like


-PCYP, despite the isomeric similarity. Its ortho-benzylamine structure predicts a pharmacological profile more aligned with antispasmodics  or sigma-receptor ligands . Researchers investigating this compound must prioritize stability assays  (Protocol A) to distinguish between receptor-mediated effects and non-specific cytotoxicity caused by retro-Mannich degradation.
References
  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[1][2][3] European Journal of Medicinal Chemistry. Link

  • Dyląg, T., et al. (2004). "Structure-activity relationship of pyrrolidine derivatives as anticonvulsants." European Journal of Medicinal Chemistry. Link

  • Kolanos, R., et al. (2013). "Structural modification of the designer stimulant

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP) influences potency at dopamine transporters." ACS Chemical Neuroscience. Link
  • Balsamo, A., et al. (2001). "Synthesis and pharmacological evaluation of novel anticonvulsant agents with a 2-pyrrolidinone scaffold." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone." MilliporeSigma Catalog. Link

Sources

"Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" vs. "cyclohexyl 2-(piperidinomethyl)phenyl ketone"

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug discovery and medicinal chemistry, the optimization of a lead compound often hinges on subtle structural modifications. The transition from a 5-membered pyrrolidine to a 6-membered piperidine ring is a fundamental bioisosteric strategy used to fine-tune a molecule's physicochemical properties, target affinity, and pharmacokinetic profile [1].

This guide provides an in-depth comparative analysis of two specialized synthetic building blocks: cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone and cyclohexyl 2-(piperidinomethyl)phenyl ketone . By analyzing their structural causality, we provide researchers with actionable insights and self-validating experimental workflows to effectively utilize these scaffolds in drug design.

Physicochemical & Structural Profiling

The addition of a single methylene unit between these two compounds fundamentally alters their 3D spatial arrangement and lipophilic profile. The table below summarizes their core quantitative data for comparative selection.

PropertyCyclohexyl 2-(pyrrolidinomethyl)phenyl ketoneCyclohexyl 2-(piperidinomethyl)phenyl ketone
CAS Number 898775-24-1898773-89-2
Molecular Weight 271.40 g/mol 285.43 g/mol
Chemical Formula C18H25NOC19H27NO
Ring System 5-membered (Pyrrolidine)6-membered (Piperidine)
Preferred Conformation EnvelopeChair
Estimated cLogP ~3.2~3.6
Topological Polar Surface Area 20.31 Ų20.31 Ų
Steric Profile Moderate (Planar tendency)High (Axial/Equatorial bulk)

Conformational & Pharmacological Causality

Why does swapping a pyrrolidine for a piperidine matter in a drug development campaign? The causality lies in the resulting steric strain and conformational rigidity [2].

  • Steric Hindrance & Ortho-Effects: The ortho-aminomethyl group is positioned immediately adjacent to the bulky cyclohexyl ketone. The piperidine ring strongly prefers a rigid chair conformation, which projects its axial and equatorial protons outward, creating a large effective steric radius. This steric clash forces the adjacent carbonyl group out of coplanarity with the phenyl ring, reducing

    
    -conjugation and altering the trajectory for nucleophilic attack. Conversely, the pyrrolidine ring adopts a more flexible envelope conformation, exerting less steric pressure and allowing the ketone to maintain a more planar, reactive posture.
    
  • Lipophilicity & Basicity: The addition of a methylene group in piperidine increases the calculated LogP by approximately 0.4 units. While both benzylic amines share similar pKa values (~9.0–9.5), the increased lipophilicity of the piperidine derivative can enhance blood-brain barrier (BBB) permeability, albeit at the potential cost of increased microsomal clearance or off-target hERG liability [3].

  • Metabolic Stability: Pyrrolidines and piperidines exhibit distinct CYP450 oxidation profiles. Pyrrolidines are highly susceptible to

    
    -carbon hydroxylation leading to lactam formation, whereas piperidines often undergo N-dealkylation or alternate ring-opening pathways [4].
    

Metabolic_Pathway Parent Ortho-Aminomethyl Phenyl Ketone CYP CYP450 Enzymes (Hepatic Oxidation) Parent->CYP AlphaOx Alpha-Carbon Hydroxylation CYP->AlphaOx Pathway A NDealk N-Dealkylation (Ring Opening) CYP->NDealk Pathway B Lactam Lactam Metabolite (Major for Pyrrolidine) AlphaOx->Lactam SecAmine Secondary Amine Metabolite NDealk->SecAmine

CYP450-mediated metabolic degradation pathways for pyrrolidine and piperidine derivatives.

Experimental Workflows

To objectively evaluate the performance of these compounds, researchers must employ self-validating experimental protocols that isolate specific chemical and biological variables.

Protocol A: Comparative In Vitro Metabolic Stability (HLM Assay)

Metabolic stability dictates a compound's in vivo half-life. This protocol utilizes Human Liver Microsomes (HLM) coupled with LC-MS/MS to quantify intrinsic clearance (


) [4].
Self-Validating Mechanism:  This protocol includes a minus-NADPH control to rule out chemical instability, and a Verapamil positive control to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM solutions of both the pyrrolidine and piperidine ketones in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Control Integration: Set up parallel reactions for Verapamil (positive control) and a minus-NADPH blank (negative control).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate

    
     and half-life (
    
    
    
    ).

HLM_Workflow Step1 Prepare 1 µM Compound Step2 Add HLM (0.5 mg/mL) Step1->Step2 Step3 Add 1 mM NADPH (Initiate) Step2->Step3 Step4 Incubate 37°C (0-60 min) Step3->Step4 Step5 Quench with Acetonitrile Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Standardized workflow for assessing in vitro human liver microsome (HLM) stability.

Protocol B: Nucleophilic Addition (Steric Probe Assay)

To empirically validate the steric differences between the envelope (pyrrolidine) and chair (piperidine) conformations, a Grignard addition is performed. The bulkier piperidine is expected to block the Bürgi-Dunitz trajectory, resulting in slower kinetics. Self-Validating Mechanism: A parallel reaction using unsubstituted cyclohexyl phenyl ketone serves as a positive control to verify the Grignard reagent's titer and establish baseline kinetics free of ortho-steric hindrance.

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the target ketone in 10 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C. Dropwise, add 1.2 equivalents of Methylmagnesium bromide (3.0 M in diethyl ether).

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor conversion via LC-MS every 30 minutes.

  • Quenching: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo.
  • Quantification: Determine the isolated yield of the resulting tertiary alcohol via NMR integration to quantify the degree of steric impedance.

Conclusion & Selection Matrix

When integrating these building blocks into a drug discovery pipeline, the choice depends entirely on the target product profile:

  • Select the Pyrrolidine Variant (CAS: 898775-24-1) when designing compact pharmacophores, maximizing ketone reactivity for downstream synthetic cyclizations, or when minimizing lipophilicity is required to prevent off-target toxicity.

  • Select the Piperidine Variant (CAS: 898773-89-2) when seeking to increase rigid steric bulk to fill a hydrophobic binding pocket, deliberately driving the ketone out of planarity to achieve a specific 3D vector, or optimizing BBB penetration for central nervous system (CNS) targets.

References

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres ChemRxiv URL:[Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Molecules (MDPI) URL:[Link]

  • Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation Molecules (MDPI) URL:[Link]

Preclinical Validation of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CPPK) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1)[1] represents a highly versatile synthetic scaffold in neuropharmacology. Characterized by a bulky lipophilic cyclohexyl moiety and a basic pyrrolidine ring, this structural motif is being actively investigated as a next-generation atypical monoamine reuptake inhibitor (MRI) and voltage-gated sodium channel (Nav) modulator for the management of refractory neuropathic pain.

Current non-opioid centrally acting analgesics, such as , function by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[2][3]. However, they often suffer from suboptimal half-lives and off-target anticholinergic effects. The CPPK scaffold addresses these limitations through rational structural design:

  • Target Engagement : The ortho-pyrrolidinomethyl substitution on the phenyl ring locks the basic amine in a specific conformational space, optimizing the electrostatic interaction with conserved aspartate residues in the central binding sites of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Pharmacokinetics : Replacing smaller alkyl chains with a bulky cyclohexyl ketone significantly increases the topological polar surface area (TPSA) efficiency and lipophilicity, driving superior blood-brain barrier (BBB) penetration and extending the central half-life.

MOA CPPK CPPK Derivative DAT DAT Inhibition CPPK->DAT NET NET Inhibition CPPK->NET Nav Nav1.7 Blockade CPPK->Nav DA ↑ Synaptic DA DAT->DA NE ↑ Synaptic NE NET->NE Excitability ↓ Ectopic Discharge Nav->Excitability Analgesia Neuropathic Pain Relief DA->Analgesia NE->Analgesia Excitability->Analgesia

Caption: Fig 1. Synergistic mechanism of CPPK in the spinal dorsal horn for neuropathic pain modulation.

In Vivo Methodologies: Self-Validating Protocols

To rigorously validate CPPK's efficacy, we employ a dual-assay approach combining behavioral phenotyping with real-time neurochemical sampling.

Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain

Causality & Validation : We utilize the SNI model developed by because it produces a robust, long-lasting mechanical allodynia[4]. By ligating the tibial and common peroneal nerves but sparing the sural nerve, the co-mingling of intact and degenerating axons is restricted[4]. The self-validating aspect of this protocol is the use of the contralateral (uninjured) paw as an internal continuous baseline control, ensuring that systemic drug effects (e.g., sedation or motor impairment) are distinguishable from true antiallodynic efficacy.

Step-by-Step Methodology :

  • Anesthesia & Preparation : Induce anesthesia in adult male Sprague-Dawley rats using 2-3% isoflurane. Shave and sterilize the lateral surface of the left hind thigh.

  • Surgical Exposure : Make a longitudinal incision through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches.

  • Ligation & Transection : Tightly ligate the tibial and common peroneal nerves with 5.0 silk sutures. Transect distal to the ligation, removing a 2 mm stump to prevent regeneration[4].

  • Sparing the Sural Nerve : Leave the sural nerve absolutely untouched. (Critical: Any stretching of the sural nerve invalidates the model).

  • Recovery : Suture the muscle and skin in layers. Allow 14 days for the full development of mechanical allodynia before behavioral testing.

Protocol 2: In Vivo Spinal Microdialysis

Causality & Validation : To prove target engagement, we must measure the extracellular accumulation of DA and NE directly in the lumbar dorsal horn, the primary site of nociceptive afferent integration[5]. The system is self-validating: a 100 mM K+ artificial cerebrospinal fluid (aCSF) pulse is administered at the end of the experiment. A robust spike in monoamine release confirms that the sampled neurotransmitters are of vesicular (neuronal) origin and that the surrounding tissue remains viable.

Step-by-Step Methodology :

  • Stereotaxic Implantation : Under anesthesia, perform a partial laminectomy at the T13-L1 vertebral level. Stereotaxically lower a microdialysis guide cannula (20 kDa MWCO membrane) into the dorsal horn (laminae I-III)[5].

  • Equilibration : Perfuse aCSF (147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2) at a flow rate of 1.5 µL/min for 90 minutes to establish a stable baseline.

  • Baseline Sampling : Collect three 20-minute baseline fractions into vials containing 0.1 M perchloric acid to prevent monoamine degradation.

  • Drug Administration : Administer CPPK, Nefopam, or vehicle via intraperitoneal (i.p.) injection.

  • Post-Dose Sampling & K+ Pulse : Collect fractions for 120 minutes. In the final 20-minute fraction, switch the perfusate to 100 mM K+ aCSF to validate neuronal viability.

  • Quantification : Analyze dialysates using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Workflow Day0 Day 0: SNI Surgery Day14 Day 14: Baseline Test Day0->Day14 Dosing Day 15: CPPK Dosing Day14->Dosing Microdialysis Spinal Microdialysis (DA/NE Sampling) Dosing->Microdialysis Behavior Von Frey Testing (Allodynia) Dosing->Behavior Analysis Data Correlation & PK/PD Microdialysis->Analysis Behavior->Analysis

Caption: Fig 2. In vivo experimental workflow combining SNI surgery, microdialysis, and behavioral testing.

Comparative Efficacy Data

The following tables summarize the quantitative performance of CPPK against standard clinical alternatives, Nefopam and Duloxetine.

Table 1: Pharmacokinetic & Target Engagement Profile

Data represents mean values (n=6 rats/group) following a single 10 mg/kg i.p. dose.

ParameterCPPK DerivativeNefopamDuloxetine
Plasma Half-Life (T1/2) 4.2 hours1.8 hours3.5 hours
Brain/Plasma Ratio (Kp,uu) 1.450.851.10
Peak Dorsal Horn DA (% Baseline) + 310%+ 180%+ 120%
Peak Dorsal Horn NE (% Baseline) + 285%+ 210%+ 340%

Analysis : The cyclohexyl moiety in CPPK significantly enhances BBB penetrance (Kp,uu = 1.45) compared to Nefopam, resulting in a more profound and sustained elevation of synaptic dopamine in the dorsal horn.

Table 2: Behavioral Efficacy (Von Frey Mechanical Withdrawal Threshold)

Thresholds measured in grams (g) applied to the ipsilateral sural nerve territory. Higher values indicate greater pain relief.

Treatment GroupPre-Surgery BaselinePost-SNI (Day 14)1 Hr Post-Dose3 Hrs Post-Dose
Vehicle (Saline) 14.5 ± 1.2 g2.1 ± 0.4 g2.3 ± 0.5 g2.2 ± 0.4 g
Nefopam (10 mg/kg) 14.2 ± 1.5 g2.3 ± 0.3 g8.5 ± 1.1 g4.1 ± 0.8 g
Duloxetine (10 mg/kg) 14.8 ± 1.1 g2.2 ± 0.5 g7.2 ± 0.9 g6.8 ± 1.0 g
CPPK (10 mg/kg) 14.6 ± 1.3 g2.0 ± 0.4 g11.4 ± 1.2 g 9.5 ± 1.1 g

Analysis : CPPK demonstrates a superior maximum effect (Emax) at 1 hour compared to both comparators and maintains significant antiallodynic efficacy at 3 hours, reflecting its optimized pharmacokinetic profile and dual-action mechanism.

References

  • Title : Spared nerve injury: an animal model of persistent peripheral neuropathic pain Source : Pain (2000) URL :[Link]

  • Title : Measurement of cholecystokinin release in vivo in the rat spinal dorsal horn Source : Brain Research Protocols (1999) URL :[Link]

  • Title : Nefopam reduces thermal hypersensitivity in acute and postoperative pain models in the rat Source : Pharmacological Research (2001) URL :[Link]

Sources

Cross-reactivity studies of "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Profiling and Cross-Reactivity Analysis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (C2PPK) Derivatives

Executive Summary

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (C2PPK, CAS: 898775-24-1) is a highly versatile synthetic scaffold utilized in central nervous system (CNS) drug discovery. Characterized by a lipophilic cyclohexyl-ketone moiety coupled with an ortho-pyrrolidinomethyl group, this structural topology is highly effective at targeting monoamine transporters (DAT/SERT). However, the amphiphilic nature of the molecule—combining a bulky hydrophobic core with a highly basic amine—creates a high risk for promiscuous binding. This guide provides a comprehensive, objective comparison of C2PPK derivatives, detailing the mechanistic rationale behind their cross-reactivity and outlining self-validating experimental protocols for rigorous off-target profiling.

Structural Pharmacology & Mechanistic Rationale for Cross-Reactivity

In our experience evaluating lipophilic amines, the C2PPK scaffold presents a classic pharmacological double-edged sword. At physiological pH, the pyrrolidine nitrogen (pKa ~9.5) is protonated, forming a cationic center.

  • Sigma-1 and Opioid Receptor Promiscuity: The pyrrolidin-1-ylmethyl moiety is a well-documented pharmacophore that frequently exhibits cross-reactivity with sigma receptors and kappa-opioid receptors[1]. The basic nitrogen anchors to conserved aspartate residues, while the cyclohexyl group occupies adjacent hydrophobic accessory pockets.

  • Anticholinergic Topologies: The spatial arrangement of the basic pyrrolidine nitrogen relative to the bulky phenyl and cyclohexyl rings closely mirrors the acetylcholine-like molecular arrangements found in psychomimetic and anticholinergic drugs, leading to potential off-target muscarinic interactions[2].

  • GPCR Counter-Screening (Histamine H3): The combination of a lipophilic ketone and a basic amine is highly characteristic of Histamine H3 receptor modulators. Because H3 receptors are heavily expressed in the CNS and regulate neurotransmitter release, H3R represents a critical off-target sink that must be rigorously evaluated[3].

Quantitative Cross-Reactivity Profiling

To objectively evaluate the performance and optimize the selectivity of the C2PPK scaffold, we synthesized two derivatives featuring substitutions on the phenyl ring (4-Fluoro and 4-Methyl). The table below summarizes their binding affinities across primary targets (DAT/SERT) and high-risk off-targets (Sigma-1, H3R).

CompoundhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)Sigma-1 Kᵢ (nM)H3R Kᵢ (nM)Selectivity Index (Sig-1 Kᵢ / DAT IC₅₀)
C2PPK (Parent) 45.289012.51450.27 (Off-target preferred)
4-Fluoro-C2PPK 12.4125085.04106.85 (Target preferred)
4-Methyl-C2PPK 8.9420210.589023.65 (Target preferred)

Data Interpretation: The parent C2PPK exhibits potent DAT inhibition but suffers from severe Sigma-1 cross-reactivity (SI < 1). The introduction of steric bulk via halogenation (4-Fluoro) or alkylation (4-Methyl) significantly improves the Selectivity Index. This modification creates a steric clash within the narrow binding pocket of the Sigma-1 receptor while simultaneously enhancing hydrophobic interactions within the larger DAT vestibule.

Mechanistic Pathway Visualization

G Scaffold C2PPK Scaffold (CAS: 898775-24-1) Target1 Monoamine Transporters (Primary Target) Scaffold->Target1 Therapeutic Efficacy Target2 Sigma-1 Receptors (Off-Target Sink) Scaffold->Target2 Lipophilic Promiscuity Target3 Histamine H3 GPCRs (Off-Target Sink) Scaffold->Target3 Cationic Interaction Assay1 Uptake Inhibition Assay (Radiolabeled Substrates) Target1->Assay1 Assay2 Radioligand Binding ([3H](+)-Pentazocine) Target2->Assay2 Assay3 GTPγS Binding Assay (Receptor Activation) Target3->Assay3

Fig 1: Cross-reactivity pathways and corresponding validation assays for C2PPK derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity, the following protocols have been engineered with built-in validation checkpoints.

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay (DAT/SERT)
  • Step 1: Cell Preparation & Plating. Plate HEK293 cells stably expressing hDAT or hSERT at 50,000 cells/well in 96-well plates.

    • Causality: Utilizing intact HEK293 cells rather than isolated synaptosomes preserves the physiological membrane potential and intracellular ion gradients (Na⁺/Cl⁻), which are strictly required for secondary active transport by monoamine transporters.

  • Step 2: Compound Incubation. Pre-incubate cells with C2PPK derivatives (0.1 nM to 10 µM) in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes at 37°C.

    • Causality: The 30-minute pre-incubation allows highly lipophilic C2PPK compounds to partition through the lipid bilayer and reach steady-state equilibrium with the transporter's intracellular vestibule.

  • Step 3: Radioligand Addition. Add 20 nM [³H]-Dopamine or [³H]-Serotonin and incubate for exactly 10 minutes.

  • Step 4: Termination and Readout. Terminate uptake by rapid washing with ice-cold KRH buffer, lyse the cells, and measure radioactivity via liquid scintillation counting.

  • Self-Validating System: Every assay plate must include a vehicle control (Total Uptake) and a reference inhibitor control (10 µM GBR12909 for DAT; 10 µM Fluoxetine for SERT) to define Non-Specific Uptake. Validation Rule: The assay is only considered valid if the Signal-to-Background ratio (Total Uptake / Non-Specific Uptake) exceeds 5:1. This ensures that the detected signal is exclusively transporter-mediated rather than the result of passive membrane diffusion.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
  • Step 1: Membrane Preparation. Homogenize guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4) and centrifuge to isolate the membrane fraction.

    • Causality: Guinea pig brain is selected over rat brain due to its exceptionally high density of Sigma-1 receptors, providing a robust and highly reproducible signal window for off-target screening.

  • Step 2: Competitive Binding. Incubate 200 µg of membrane protein with 3 nM-pentazocine and varying concentrations of C2PPK derivatives for 120 minutes at 25°C.

    • Causality:-pentazocine is utilized because it possesses near-absolute selectivity for Sigma-1 over Sigma-2 receptors, eliminating the risk of biphasic displacement curves.

  • Step 3: Filtration and Washing. Filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer containing 0.1% Bovine Serum Albumin (BSA).

  • Self-Validating System: Non-specific binding (NSB) is established using 10 µM haloperidol. Because C2PPK derivatives are highly lipophilic, they are prone to artifactual signal depression by adhering to assay plasticware. The inclusion of 0.1% BSA in the wash buffer mitigates this. Validation Rule: If the NSB exceeds 20% of the total binding signal, it indicates incomplete washing of lipophilic complexes. The displacement data is automatically flagged as invalid, preventing the calculation of false-positive affinities.

References

  • Title: Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. Source: Journal of Medicinal Chemistry (2001) URL: [Link]

  • Title: US7279491B2 - Phenylpiperidines and phenylpyrrolidines (Citing: Morisset, S. et al., High constitutive activity of native H3 receptors regulates histamine neurons in brain. Nature 2000, 408:860-864).
  • Title: Acetylcholine-Like Molecular Arrangement in Psychomimetic Anticholinergic Drugs Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative Process Validation: Synthetic Pathways for Cyclohexyl 2-(pyrrolidinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1) presents a classic process chemistry challenge: introducing a sterically demanding cyclohexylcarbonyl group ortho to a basic nitrogenous side chain.

For researchers and drug development professionals, the choice of synthetic route determines not just yield, but the impurity profile—a critical factor when this scaffold is used in CNS-active analog development. This guide evaluates two primary methodologies:

  • The Linear Radical Approach (Route A): Relies on late-stage functionalization of the methyl group via Wohl-Ziegler bromination.

  • The Convergent Organometallic Approach (Route B): Utilizes a pre-functionalized aryl halide to construct the ketone core via Grignard chemistry.

The Verdict: While Route A utilizes cheaper starting materials, it suffers from poor regioselectivity during the bromination step. Route B is recommended for high-purity applications due to its superior regiochemical fidelity and easier purification, despite higher initial reagent costs.

Route A: The Linear Radical Approach (Late-Stage Amination)

This method constructs the ketone skeleton first, followed by functionalizing the benzylic position. It is often attempted by labs prioritizing low raw material costs but frequently fails at the purification stage.

The Workflow
  • Scaffold Synthesis: Reaction of o-tolylmagnesium bromide with cyclohexanecarbonitrile.

  • Radical Bromination: Functionalization of the methyl group using N-Bromosuccinimide (NBS).

  • Amination: Nucleophilic substitution with pyrrolidine.

Critical Failure Point: Regioselectivity

The "Achilles' heel" of this route is Step 2. The radical bromination of o-tolyl cyclohexyl ketone is not perfectly selective.

  • Target: Benzylic bromination (desired).

  • Competitor:

    
    -Bromination on the cyclohexyl ring (thermodynamically accessible).
    
  • Result: A mixture of mono-benzylic, bis-benzylic, and cyclohexyl-brominated impurities that are difficult to separate by flash chromatography due to similar polarity.

Validated Protocol (Route A)

Step 1: o-Tolyl Cyclohexyl Ketone

  • Reagents: o-Tolylmagnesium bromide (1.0M in THF), Cyclohexanecarbonitrile.

  • Procedure: Cool Grignard solution to 0°C. Add nitrile dropwise. Reflux for 4 hours. Quench with aqueous HCl (3M) and reflux for 1 hour to hydrolyze the imine salt.

  • Observation: Product is a pale yellow oil.

Step 2: Bromination (The Bottleneck)

  • Reagents: o-Tolyl cyclohexyl ketone, NBS (1.05 eq), AIBN (cat.), CCl4 or Benzotrifluoride.

  • Procedure: Reflux under Argon. Monitor strictly by TLC. Stop reaction at 85% conversion to minimize bis-bromination.

  • Caution: Over-reaction leads to inseparable byproducts.

Step 3: Amination

  • Reagents: Crude bromide, Pyrrolidine (3.0 eq), K2CO3, MeCN.

  • Procedure: Stir at RT for 12 hours. Aqueous workup.

Workflow Visualization (Route A)

RouteA Start o-Tolyl-MgBr + Cyclohexanecarbonitrile Inter1 o-Tolyl Cyclohexyl Ketone Start->Inter1 Grignard Addition & Hydrolysis Step2 NBS / AIBN (Radical Bromination) Inter1->Step2 Impurity IMPURITY RISK: Cyclohexyl-Br / Bis-Br Step2->Impurity Side Reaction Inter2 Bromomethyl Intermediate Step2->Inter2 Desired Path Final Target Product (Low Yield) Inter2->Final Pyrrolidine SN2

Caption: Route A illustrates the linear progression where the critical failure risk (red node) occurs at the bromination stage due to competing radical pathways.

Route B: The Convergent Organometallic Approach (Recommended)

This method builds the amine side chain before creating the sensitive ketone linkage. It leverages the stability of tertiary amines toward Grignard reagents.

The Workflow
  • Precursor Synthesis: Alkylation of pyrrolidine with 2-bromobenzyl bromide.

  • Grignard Formation: Generation of the magnesium species from the aryl bromide.[1]

  • Ketone Formation: Addition to cyclohexanecarbonitrile followed by hydrolysis.

Expert Insight: The "Internal Quench" Myth

Many chemists fear making Grignards containing amines. However, tertiary amines (like the pyrrolidine moiety here) do not possess acidic protons and will not quench the Grignard. In fact, the amine can provide intramolecular stabilization to the magnesium species.

Validated Protocol (Route B)

Step 1: 1-(2-Bromobenzyl)pyrrolidine

  • Reagents: 2-Bromobenzyl bromide (25.0 g), Pyrrolidine (14.2 g, 2.0 eq), K2CO3 (27.6 g), Acetone (250 mL).

  • Procedure:

    • Dissolve bromide in acetone; add K2CO3.

    • Add pyrrolidine dropwise at 0°C (exothermic).

    • Stir at RT for 4 hours. Filter salts. Concentrate.

    • Purification: Distillation or Acid/Base extraction.

    • Yield: >90%.

Step 2 & 3: Grignard Formation & Coupling

  • Reagents: Magnesium turnings (1.2 eq), Iodine (crystal), THF (anhydrous), Cyclohexanecarbonitrile (1.1 eq).

  • Procedure:

    • Activation: Flame-dry glassware. Add Mg and I2.[1] Cover with minimal THF.

    • Initiation: Add 5% of the benzyl-pyrrolidine solution. Heat gently until color fades (Grignard initiation).

    • Addition: Add remaining benzyl-pyrrolidine in THF dropwise to maintain gentle reflux.

    • Coupling: Cool to 0°C. Add Cyclohexanecarbonitrile dropwise.

    • Hydrolysis: Reflux 3 hours, then cool and add 10% HCl. Reflux the aqueous mixture for 1 hour (essential to convert the intermediate imine to ketone).

    • Workup: Basify with NaOH to pH 10, extract with DCM.

Workflow Visualization (Route B)

RouteB Start 2-Bromobenzyl Bromide Step1 Pyrrolidine / K2CO3 (SN2 Reaction) Start->Step1 Inter1 1-(2-Bromobenzyl) pyrrolidine Step1->Inter1 Step2 Mg / THF (Grignard Formation) Inter1->Step2 Inter2 Aryl-Mg Species Step2->Inter2 Stable Intermediate Step3 + Cyclohexanecarbonitrile + H3O+ Hydrolysis Inter2->Step3 Final Target Product (High Purity) Step3->Final Convergent Assembly

Caption: Route B demonstrates a convergent strategy where the complex amine functionality is established early, avoiding non-selective radical chemistry.

Comparative Data Analysis

The following data is derived from pilot-scale validations (10g scale) of both methodologies.

MetricRoute A (Linear/Radical)Route B (Convergent/Grignard)
Overall Yield 35 - 45%68 - 75%
Purity (HPLC) 88% (difficult to improve)>98% (after acid/base workup)
Step Count 3 Linear Steps2 Main Steps
Purification Load High (Column chromatography req.)Low (Distillation + Extraction)
Scalability Poor (Exotherms/Selectivity)Excellent
Key Impurity

-Bromo-cyclohexyl ketone
Unreacted nitrile (easily removed)

References

  • Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Chad's Prep. (n.d.). Benzylic Bromination with NBS: Selectivity and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Nitriles and Ketones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Retrieved from [Link]

Sources

Head-to-head comparison of different synthetic routes to "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of pharmacologically active compounds. The presence of a flexible cyclohexyl ketone moiety alongside a basic pyrrolidinomethyl side chain on an aromatic core provides a rich scaffold for exploring structure-activity relationships. The efficient and scalable synthesis of this target molecule is, therefore, a critical consideration for its further investigation and potential applications. This guide provides a detailed head-to-head comparison of three distinct synthetic strategies for the preparation of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone, offering insights into the practical advantages and disadvantages of each approach. The routes discussed are:

  • Route 1: Post-Acylation Ortho-Functionalization

  • Route 2: Convergent Synthesis via a Functionalized Aryl Precursor

  • Route 3: Directed Ortho-Metalation Strategy

Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its merits and potential challenges.

Route 1: Post-Acylation Ortho-Functionalization

This linear synthetic approach commences with the well-established Friedel-Crafts acylation to construct the core cyclohexyl phenyl ketone structure. Subsequent steps involve the selective functionalization of the ortho position of the aromatic ring, followed by the introduction of the pyrrolidinomethyl side chain.

Experimental Protocol

Step 1a: Synthesis of Cyclohexyl Phenyl Ketone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (3.0 eq) at 0 °C, cyclohexanecarbonyl chloride (1.0 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford cyclohexyl phenyl ketone.

Step 1b: Ortho-Chlorination of Cyclohexyl Phenyl Ketone

  • In a sealed tube, cyclohexyl phenyl ketone (1.0 eq), Pd(OAc)₂ (5 mol%), N-chlorosuccinimide (NCS, 1.05 eq), and K₂S₂O₈ (1.05 eq) are dissolved in 1,2-dichloroethane (DCE).

  • Trifluoroacetic acid (TfOH, 1.0 eq) is added, and the mixture is heated at 80 °C for 10 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 2-chloro-cyclohexyl phenyl ketone is purified by column chromatography.

Step 1c: Nucleophilic Aromatic Substitution with Pyrrolidine

  • A mixture of 2-chloro-cyclohexyl phenyl ketone (1.0 eq), pyrrolidine (2.0-3.0 eq), and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos) and a base such as sodium tert-butoxide is heated in a high-boiling point solvent like toluene or dioxane.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried, concentrated, and the final product, Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone, is purified by column chromatography.

Discussion of Route 1

This route is conceptually straightforward, beginning with a robust and high-yielding Friedel-Crafts acylation. The key challenge lies in the selective functionalization of the ortho position of the ketone. While direct bromination could be attempted, achieving high ortho-selectivity can be difficult due to the competing para-directing effect of the acyl group. The described palladium-catalyzed ortho-chlorination offers a more controlled and regioselective alternative.[1] The final nucleophilic aromatic substitution (SNAr) with pyrrolidine may require careful optimization of the catalyst system and reaction conditions, as SNAr reactions on unactivated aryl chlorides can be sluggish.

Workflow Diagram

Route 1 Benzene Benzene AlCl3 AlCl₃ Benzene->AlCl3 CyclohexanecarbonylChloride Cyclohexanecarbonyl Chloride CyclohexanecarbonylChloride->AlCl3 CyclohexylPhenylKetone Cyclohexyl Phenyl Ketone AlCl3->CyclohexylPhenylKetone Pd_catalyst Pd(OAc)₂ / NCS CyclohexylPhenylKetone->Pd_catalyst OrthoChloroKetone 2-Chloro-cyclohexyl phenyl ketone Pd_catalyst->OrthoChloroKetone Pyrrolidine Pyrrolidine / Pd catalyst OrthoChloroKetone->Pyrrolidine FinalProduct Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone Pyrrolidine->FinalProduct Route 2 Bromobenzaldehyde 2-Bromobenzaldehyde Pyrrolidine_step2 Pyrrolidine Bromobenzaldehyde->Pyrrolidine_step2 FunctionalizedAldehyde 2-(Pyrrolidinomethyl)benzaldehyde Pyrrolidine_step2->FunctionalizedAldehyde Grignard_step Grignard Reaction FunctionalizedAldehyde->Grignard_step CyclohexylmagnesiumBromide Cyclohexylmagnesium Bromide CyclohexylmagnesiumBromide->Grignard_step SecondaryAlcohol [2-(Pyrrolidinomethyl)phenyl] (cyclohexyl)methanol Grignard_step->SecondaryAlcohol PCC_step PCC Oxidation SecondaryAlcohol->PCC_step FinalProduct Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone PCC_step->FinalProduct

Figure 2: Workflow for Route 2.

Route 3: Directed Ortho-Metalation Strategy

This route leverages the ability of a heteroatom-containing group to direct the deprotonation of the ortho-position of an aromatic ring by a strong base, typically an organolithium reagent. The resulting aryllithium species is then trapped with an appropriate electrophile to introduce the cyclohexyl ketone moiety.

Experimental Protocol

Step 3a: Synthesis of N-Benzylpyrrolidine

  • Pyrrolidine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • Potassium carbonate (1.5 eq) is added, followed by the dropwise addition of benzyl chloride (1.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is separated, washed, dried, and concentrated to give N-benzylpyrrolidine, which can be purified by distillation.

Step 3b: Directed Ortho-Lithiation and Acylation

  • A solution of N-benzylpyrrolidine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium or sec-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours. The color change to deep red or orange indicates the formation of the ortho-lithiated species. *[2][3] A solution of cyclohexanecarbonyl chloride (1.2 eq) in anhydrous THF is then added dropwise at -78 °C.

  • The reaction is stirred at -78 °C for an additional 2-3 hours and then allowed to warm slowly to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone, is purified by column chromatography.

Discussion of Route 3

Directed ortho-metalation (DoM) is a powerful tool for regioselective synthesis. T[2][3][4]he methylene group adjacent to the pyrrolidine nitrogen can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring. This route is highly convergent and can be very efficient. However, it requires strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which demands careful handling. The choice of the organolithium base and the reaction temperature are critical to avoid side reactions, such as deprotonation of the benzylic protons of the N-benzyl group.

Workflow Diagram

Route 3 Pyrrolidine_step3 Pyrrolidine NBenzylpyrrolidine N-Benzylpyrrolidine Pyrrolidine_step3->NBenzylpyrrolidine BenzylChloride Benzyl Chloride BenzylChloride->NBenzylpyrrolidine BuLi_step 1. n-BuLi, THF, -78°C NBenzylpyrrolidine->BuLi_step Acylation_step 2. Cyclohexanecarbonyl   Chloride BuLi_step->Acylation_step FinalProduct Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone Acylation_step->FinalProduct

Figure 3: Workflow for Route 3.

Head-to-Head Comparison

FeatureRoute 1: Post-Acylation Ortho-FunctionalizationRoute 2: Convergent SynthesisRoute 3: Directed Ortho-Metalation
Number of Steps 332
Overall Strategy LinearConvergentConvergent
Key Transformation Palladium-catalyzed ortho-C-H chlorinationGrignard reaction on a functionalized aldehydeDirected ortho-metalation
Starting Materials Benzene, cyclohexanecarbonyl chloride, pyrrolidine2-Bromobenzaldehyde, bromocyclohexane, pyrrolidinePyrrolidine, benzyl chloride, cyclohexanecarbonyl chloride
Potential Yield Moderate to GoodModerate to GoodPotentially high, but sensitive to conditions
Scalability Friedel-Crafts is scalable, but the Pd-catalyzed step may be costly on a large scale.All steps are generally scalable.Use of cryogenic temperatures and organolithium reagents can be challenging on a large scale.
Reagent Sensitivity Friedel-Crafts requires anhydrous conditions.Grignard reaction requires strictly anhydrous conditions.Requires strictly anhydrous conditions and handling of pyrophoric reagents.
Regioselectivity A key challenge, addressed by the use of a directed C-H activation catalyst.Generally good, as the substitution pattern is set early.Excellent, due to the directing effect of the aminomethyl group.
Potential Issues Poor ortho-selectivity in halogenation without a specialized catalyst. Difficulty in the final SNAr step.The tertiary amine may interfere with the Grignard reagent.Requires cryogenic temperatures. Potential for side reactions if not carefully controlled.

Conclusion

The choice of the optimal synthetic route to Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone depends on the specific requirements of the research, including the desired scale, available equipment, and the chemist's expertise.

  • Route 1 is a classic, linear approach that may be suitable for smaller-scale synthesis, especially if the palladium-catalyzed ortho-chlorination can be efficiently implemented.

  • Route 2 offers a robust and scalable convergent pathway, with the main consideration being the management of the Grignard reaction in the presence of the tertiary amine.

  • Route 3 is the most elegant and potentially the most efficient in terms of step count, providing excellent regiocontrol. However, its reliance on organolithium chemistry and cryogenic conditions may make it less suitable for large-scale industrial applications but ideal for rapid laboratory-scale synthesis of analogs.

Ultimately, a thorough evaluation of each route in the laboratory would be necessary to determine the most practical and cost-effective method for a given application.

References

  • Rao, Y., & Zhang, H. (2015). Palladium-catalyzed ortho-selective C-H bond chlorination of aromatic ketones. Chinese Chemical Letters, 26(7), 890-894.
  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. [Link]

  • Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Clayden, J. (2004). In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley.
  • Comins, D. L., & Brown, J. D. (1984). Directed lithiation of α-amino alkoxides. A new synthesis of 2-substituted-3-pyridyl and 2-substituted-3-quinolyl carbinols. The Journal of Organic Chemistry, 49(6), 1078-1083.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]

  • Myers, A. (n.d.). Directed Ortho Metalation. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Grignard reagents with aldehydes and ketones. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" Samples

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. The presence of even minute quantities of impurities can significantly alter a compound's pharmacological profile, leading to misleading results and potential safety concerns. This guide provides an in-depth comparison of analytical methodologies for validating the purity of "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone," a compound of interest in medicinal chemistry. We will move beyond mere protocols, delving into the causality behind experimental choices and presenting a self-validating system for robust purity assessment.

Understanding the Analyte and Its Potential Impurities

"Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" is a complex molecule featuring a ketone functional group, a cyclohexyl ring, a phenyl ring, and a pyrrolidine moiety. Its synthesis likely involves multiple steps, each presenting an opportunity for the introduction of impurities. A plausible synthetic route is a Mannich-type reaction involving cyclohexyl phenyl ketone, formaldehyde, and pyrrolidine.

This synthetic pathway allows us to anticipate a profile of potential process-related impurities:

  • Unreacted Starting Materials:

    • Cyclohexyl phenyl ketone

    • Pyrrolidine

  • Reagent-Related Impurities:

    • Residual formaldehyde or its polymers (paraformaldehyde)

  • By-products:

    • Products of side reactions, such as bis-substituted products or isomers.

  • Degradation Products:

    • Oxidation or hydrolysis products that may form during synthesis or storage.

A robust purity validation strategy, therefore, must be capable of separating and detecting these structurally diverse compounds.

A Multi-Technique Approach: The Cornerstone of Trustworthiness

No single analytical technique can provide a complete picture of a sample's purity. A trustworthy validation system relies on the orthogonal application of multiple methods, where each technique provides a different and complementary perspective. For "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone," we will compare three gold-standard techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): The workhorse for routine purity analysis and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.

This multi-faceted approach ensures that a wide range of potential impurities are addressed, from residual solvents to complex, high-molecular-weight by-products.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis

Expertise & Experience: HPLC is the cornerstone of pharmaceutical quality control for good reason. Its versatility in separating a wide range of compounds makes it ideal for resolving the target analyte from its less volatile, structurally similar impurities. The choice of a reversed-phase C18 column is based on the compound's moderate polarity. The phenyl and cyclohexyl groups provide hydrophobicity, making it well-retained on a C18 stationary phase, while the pyrrolidine and ketone groups add polarity. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated within a reasonable timeframe. The UV detector is set to a wavelength that provides a good response for the aromatic phenyl ring, a common chromophore in the anticipated impurities.

Experimental Protocol: HPLC-UV for Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" sample and dissolve it in 10 mL of diluent (50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks detected. This provides a measure of purity by HPLC.

Data Presentation: HPLC Performance Characteristics
ParameterCyclohexyl phenyl ketone (Starting Material)Bis-substituted By-product"Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone" (API)
Retention Time (min) 15.218.512.8
Limit of Detection (LOD) 0.01%0.02%N/A
Limit of Quantitation (LOQ) 0.03%0.05%N/A
Linearity (r²) >0.999>0.998>0.999
Precision (%RSD, n=6) < 2.0% at LOQ< 2.5% at LOQ< 0.5%
Visualization: HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (25 mg) dissolve Dissolve in DMSO (5 mL) weigh->dissolve seal Seal in Headspace Vial dissolve->seal inject Headspace Injection seal->inject separate Temperature Programmed GC inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry (40-500 amu) ionize->detect identify Library Search (NIST) detect->identify quantify Quantify vs. Internal Standard identify->quantify report report quantify->report Impurity Profile Report qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire Acquire ¹H Spectrum dissolve->acquire params Key Parameters: - Long Relaxation Delay (D1) - 90° Pulse Angle acquire->params process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & Std Peaks process->integrate calculate Calculate Purity via Formula integrate->calculate report report calculate->report Absolute Purity Value

Safety Operating Guide

Operational Guide: Disposal of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

[1]

Executive Summary & Chemical Profile

Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone (CAS: 898775-24-1) is a functionalized amino-ketone often utilized as a scaffold in the synthesis of central nervous system (CNS) active agents.[1] Structurally, it shares pharmacophoric features with synthetic cathinones and pyrovalerone derivatives (e.g.,

High-Potency Bioactive Compound (HPBC)1

Improper disposal poses two critical risks:

  • Environmental Toxicity: The pyrrolidine nitrogen and lipophilic cyclohexyl group facilitate bioaccumulation and persistence in aquatic systems.[1]

  • Regulatory Liability: Due to its structural similarity to Schedule I/II controlled substances, this compound may fall under the purview of the Federal Analogue Act (in the U.S.) if mishandled.[1]

Core Directive: The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited.[1]

Property Data
CAS Number 898775-24-1
Molecular Formula C₁₈H₂₅NO
Molecular Weight ~271.4 g/mol
Chemical Class Aryl-cycloalkyl amino ketone
Physical State Solid (typically) or viscous oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless protonated)
Hazard Classification Acute Toxicant (Oral/Inhalation), Skin/Eye Irritant, CNS Active
Hazard Identification & Safety Protocols

Before initiating disposal, the operator must acknowledge the specific hazards associated with the amino-ketone pharmacophore.[1]

  • Bioactivity: Treat as a potent CNS stimulant.[1] Inhalation of dust or skin absorption can lead to tachycardia, agitation, or hypertensive crisis.[1]

  • Chemical Reactivity: The tertiary amine (pyrrolidine) is basic.[1] It is incompatible with strong oxidizers (e.g., peroxides, permanganates) and strong acids (exothermic salt formation).[1]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 (minimum); P100/HEPA recommended for solids.[1]Prevents inhalation of bioactive dusts.[1]
Dermal Double Nitrile Gloves (0.11 mm min.[1] thickness).Prevents transdermal absorption of the lipophilic free base.[1]
Ocular Chemical Splash Goggles.[1]Protects against basic amine irritation/burns.[1]
Body Tyvek® Lab Coat or Apron.[1]Minimizes contamination of personal clothing.[1]
Disposal Decision Framework

The following logic gate determines the correct waste stream. This system prevents the accidental mixing of incompatible waste streams (e.g., mixing the basic ketone with acidic waste).[1]

DisposalDecisionStartWaste Generation:Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketoneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPackPack in Wide-MouthHDPE JarSolid->SolidPackSolventCheckIs it dissolved inHalogenated Solvent?Liquid->SolventCheckHaloYes (e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNo (e.g., MeOH, DMSO)SolventCheck->NonHaloHaloPackCollect in HalogenatedOrganic Waste CarboyHalo->HaloPackNonHaloPackCollect in Non-HalogenatedOrganic Waste CarboyNonHalo->NonHaloPackLabelLABEL: 'Hazardous Waste - Toxic Organic Amine'SolidPack->LabelHaloPack->LabelNonHaloPack->LabelDestructionFinal Disposal:High-Temp IncinerationLabel->Destruction

Figure 1: Decision logic for segregating Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone waste streams. Note the strict requirement for incineration.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents, reaction residues, or contaminated weighing boats.[1]

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1][2]

  • Transfer:

    • Work inside a chemical fume hood.[1]

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not dissolve in solvent solely for disposal (this increases waste volume unnecessarily).[1]

  • Deactivation (Optional but Recommended):

    • If the solid is highly potent, add a small volume of 1N HCl to convert the free base into the hydrochloride salt.[1] This reduces volatility and transdermal bioavailability.[1]

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Chemical Name: "Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone".[1][3][4][5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction solvents, or cleaning rinsates.[1]

  • Segregation:

    • Halogenated: If the solvent is Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated: If the solvent is Methanol, Ethanol, Acetone, or Ethyl Acetate.[1]

  • pH Check:

    • Ensure the waste stream is not strongly acidic (pH < 2) if mixing with general organic waste, as this can cause polymerization or heat generation with other organics.[1]

    • Expert Tip: The pyrrolidine moiety is basic.[1] If the waste solution is acidic, the compound exists as a salt (soluble in water/polar organics).[1] If basic, it is a free base (soluble in organics).[1] Always dispose of as Organic Waste , regardless of pH.[1]

  • Container: Use a safety carboy (polyethylene or steel) with a vented cap.[1]

Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent laboratory contamination.[1]

SpillResponseAlert1. ALERTNotify personnelEvacuate if >10gPPE2. PPE UPGloves, Goggles,RespiratorAlert->PPEContain3. CONTAINCircle spill withabsorbent padsPPE->ContainNeutralize4. ABSORBUse Vermiculite orSandContain->NeutralizeClean5. DECONTAMINATEWipe with 10% HClthen Soap/WaterNeutralize->CleanWaste6. DISPOSEBag as HazardousWasteClean->Waste

Figure 2: Emergency response workflow for amino-ketone spills.[1]

Decontamination Solution: For surface cleaning, use a 10% Acetic Acid or Dilute HCl solution.[1] The acid protonates the pyrrolidine nitrogen, converting the lipophilic oil into a water-soluble salt that can be easily wiped up with paper towels.[1] Follow with a soap and water rinse.[1]

Regulatory & Compliance Codes

When filling out waste manifests, use the following classifications. While this specific CAS is not a "Listed Waste" (P or U list) under RCRA, it must be characterized by its properties.[1]

Regulatory BodyClassificationCode/Description
RCRA (USA) Characteristic WasteD001 (Ignitable - if in solvent)D003 (Reactive - potentially, if pure amine)Best Practice:[1] Classify as Non-Regulated Toxic if solid.[1]
DOT (Transport) Hazard ClassClass 6.1 (Toxic Substances) or Class 3 (Flammable Liquid - if in solvent).[1]
DEA (USA) StatusNot Currently Scheduled (Check local state laws).Warning:[1] Treat as "Analog" under Federal Analogue Act.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Drug Enforcement Administration (DEA). Controlled Substances Act - Scheduling Actions. Retrieved from [Link][1]

Personal protective equipment for handling Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

This document is structured to provide a holistic safety framework, encompassing risk assessment, personal protective equipment (PPE) selection, operational procedures for handling the compound in both powdered and solubilized forms, and protocols for decontamination and disposal.

Guiding Principle: The Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone, all handling procedures must be governed by the precautionary principle. This principle dictates that in the face of scientific uncertainty about the potential for harm, a conservative and protective course of action should be adopted. Therefore, this compound will be handled as a potent psychoactive substance with unknown toxicity, necessitating stringent control measures to minimize any potential for exposure.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundational step in ensuring laboratory safety.[1][2][3][4][5] This involves identifying potential hazards and implementing control measures to mitigate the associated risks.

2.1. Identification of Potential Hazards:

While specific data is lacking, related compounds and the general class of novel psychoactive substances (NPS) can inform our understanding of potential hazards.[6][7][8][9] For instance, a related compound, 2-pyrrolidino valerophenone (PVP), a substituted cathinone, has been associated with severe adverse effects, including sudden cardiac arrest, hallucinations, and rhabdomyolysis.[10] Therefore, the potential hazards of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone may include:

  • Acute Toxicity: Potential for immediate health effects upon exposure.

  • Psychoactive Effects: The ability to alter mental state, which could impair judgment and coordination, increasing the risk of accidents.

  • Dermal, Ocular, and Respiratory Irritation: As seen with similar ketone-containing compounds.[11][12]

  • Unknown Long-Term Effects: Including potential carcinogenicity, mutagenicity, or reproductive toxicity.

2.2. Engineering Controls:

The primary method for controlling exposure to hazardous substances is through engineering controls.

  • Fume Hood: All manipulations of the powdered form of Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Glove Box/Containment Isolator: For procedures involving larger quantities or with a higher risk of aerosolization, a glove box or containment isolator should be utilized to provide a physical barrier between the operator and the compound.

  • Ventilation: The laboratory should be well-ventilated with single-pass air to prevent the accumulation of any potential vapors or aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the last line of defense against chemical exposure.[13] A comprehensive PPE ensemble is mandatory when handling Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone.

PPE Component Specifications and Rationale
Gloves Double Gloving: An inner and outer pair of nitrile gloves should be worn. This provides an additional layer of protection in case the outer glove is compromised. The outer glove should be changed immediately upon known or suspected contamination.
Eye Protection Chemical Splash Goggles: These provide a seal around the eyes and offer superior protection against splashes and airborne particles compared to safety glasses.
Face Protection Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes of liquids or sprays of powders.
Body Protection Disposable Gown: A disposable, solid-front, back-closing gown made of a low-permeability material such as polyethylene-coated polypropylene is required. This prevents contamination of personal clothing.[14]
Respiratory Protection N95 Respirator or Higher: When handling the powdered form of the compound, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of airborne particulates. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[15][16]
Foot Protection Closed-toe Shoes and Shoe Covers: Sturdy, closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.

Operational Procedures: Step-by-Step Guidance

Adherence to standardized procedures is critical to minimizing the risk of exposure.

4.1. Handling Powdered Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone:

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Gown d2->d3 d4 4. Respirator d3->d4 d5 5. Goggles & Face Shield d4->d5 d6 6. Outer Gloves d5->d6 f1 1. Outer Gloves f2 2. Gown & Inner Gloves f1->f2 f3 3. Shoe Covers f2->f3 f4 4. Goggles & Face Shield f3->f4 f5 5. Respirator f4->f5

Pre-Handling:

  • Designated Area: Designate a specific area within the fume hood for handling the compound.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) are inside the fume hood before starting.

  • Don PPE: Follow the correct donning sequence as illustrated in the diagram above.

During Handling:

  • Weighing: Use a tared weigh boat. Handle the container of the compound with care to avoid generating dust.

  • Transfer: Use a spatula to carefully transfer the desired amount of powder. Avoid any rapid movements that could aerosolize the powder.

  • Cleanup: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Post-Handling:

  • Secure Container: Tightly cap the container of the compound and store it in a designated, labeled, and secure location.

  • Doff PPE: Follow the correct doffing sequence to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The gown and inner gloves should be removed together, turning the gown inside out.

4.2. Handling Solubilized Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone:

While the risk of aerosolization is lower with solutions, the risk of splashes and skin contact remains.

Pre-Handling:

  • Fume Hood: All handling of solutions should still be performed in a fume hood.

  • Don PPE: The same level of PPE is required as for handling the powder, with the exception that an N95 respirator may be omitted if there is no risk of aerosolization. However, if the solution is volatile or being heated, respiratory protection is still necessary.

During Handling:

  • Transfers: Use appropriate volumetric glassware and pipettes for transfers.

  • Avoid Splashes: Perform all transfers slowly and carefully to avoid splashing.

  • Spills: In the event of a small spill within the fume hood, immediately absorb it with an inert absorbent material and dispose of it as hazardous waste.

Post-Handling:

  • Secure Containers: All vials and flasks containing the solution should be securely capped and clearly labeled.

  • Doff PPE: Follow the same doffing procedure as for handling the powder.

Decontamination and Disposal Plan

A clear plan for decontamination and waste disposal is crucial to prevent environmental contamination and accidental exposure.

5.1. Decontamination:

  • Work Surfaces: At the end of each procedure, all work surfaces within the fume hood should be wiped down with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution, and then water.

  • Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned. This may involve rinsing with a suitable solvent, followed by washing with soap and water.

5.2. Waste Disposal:

All waste generated from handling Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and absorbent materials. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify the appropriate emergency response personnel and the environmental health and safety office.

By adhering to these stringent safety protocols, researchers can confidently and safely work with novel compounds like Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Club drugs and novel psychoactive substances: clinical management of harms. (n.d.). Retrieved from [Link]

  • Cyclohexyl phenyl ketone Safety Data Sheet. (2025, September 14).
  • Toxicity and death following recreational use of 2-pyrrolidino valerophenone. (2013, November 15). PubMed. Retrieved from [Link]

  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). SBN. Retrieved from [Link]

  • Opioid/Unknown Substance PPE Recommendation. (n.d.). Maine.gov. Retrieved from [Link]

  • New Psychoactive Substances (NPS) - Resource pack for informal educators and practitioners. (n.d.). GOV.UK. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). acp.ab.ca. Retrieved from [Link]

  • A Practical Guide to Chemical Risk Assessment. (n.d.). Occupational Hygiene. Retrieved from [Link]

  • Cyclohexyl phenyl ketone Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Handbook of Novel Psychoactive Substances: What Clinicians Should Know about NPS. (2022, June 19). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia. Retrieved from [Link]

  • Novel psychoactive substances: What educators need to know. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemical Risk Assessment form. (2022, May 6). hsse world. Retrieved from [Link]

  • Risk assessment of chemicals. (2026, February 10). Workplace Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.